Product packaging for (3S)-3-tert-butylcyclohexan-1-one(Cat. No.:)

(3S)-3-tert-butylcyclohexan-1-one

Cat. No.: B8184577
M. Wt: 154.25 g/mol
InChI Key: YJZOKOQSQKNYLW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3S)-3-tert-butylcyclohexan-1-one is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B8184577 (3S)-3-tert-butylcyclohexan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-tert-butylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZOKOQSQKNYLW-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3S)-3-tert-butylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data specifically for the (3S)-enantiomer of 3-tert-butylcyclohexan-1-one is limited. Much of the information presented herein is for the racemic mixture or closely related isomers. This guide consolidates the available data and provides general principles applicable to this class of compounds.

Core Chemical Properties

(3S)-3-tert-butylcyclohexan-1-one is a chiral cyclic ketone. The presence of the bulky tert-butyl group at the 3-position significantly influences its conformational preference and reactivity. The stereochemistry at the C-3 position is designated as 'S' according to the Cahn-Ingold-Prelog priority rules.

Physicochemical Data

The following table summarizes the known and estimated physicochemical properties of 3-tert-butylcyclohexan-1-one. It is important to note that most of this data does not differentiate between the enantiomers.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 3-tert-Butylcyclohexanone, Cyclohexanone, 3-(1,1-dimethylethyl)-[1]
CAS Number 936-99-2 (racemic mixture)[1]
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
Boiling Point 213.30 °C @ 760 mm Hg (estimated)
Flash Point 168.00 °F (75.56 °C) (estimated)
Solubility in Water 239.8 mg/L @ 25 °C (estimated)
logP (o/w) 2.630 (estimated)
Melting Point Data not available

Spectroscopic Properties

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the 'S' configuration at the chiral center at position 3 of the cyclohexanone ring. The bulky tert-butyl group is strongly biased towards the equatorial position in the chair conformation to minimize steric strain. This conformational lock has significant implications for the molecule's reactivity and its interactions with other chiral molecules, such as biological receptors.

The diagram below illustrates the logical relationship of the chair conformations for the related cis- and trans-3-tert-butylcyclohexanol, which is a useful model for understanding the steric influences in the cyclohexanone analog.

stereochemistry cis_eq tert-butyl equatorial, -OH axial cis_ax tert-butyl axial, -OH equatorial cis_eq->cis_ax trans_eq tert-butyl equatorial, -OH equatorial trans_ax tert-butyl axial, -OH axial trans_eq->trans_ax Ring Flip note Due to the large steric bulk of the tert-butyl group, the conformations with the tert-butyl group in the equatorial position are strongly favored.

Chair conformations of cis- and trans-3-tert-butylcyclohexanol.

Synthesis and Experimental Protocols

General Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone

This protocol describes a general method for the oxidation of a secondary alcohol to a ketone using a chromium-based reagent. Note: This is a representative procedure and would require optimization for the specific substrate, (3S)-3-tert-butylcyclohexan-1-ol. Appropriate safety precautions must be taken when handling chromium reagents.

Materials:

  • (3S)-3-tert-butylcyclohexan-1-ol

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (anhydrous)

  • Silica gel

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Chromatography column

Procedure:

  • Dissolve (3S)-3-tert-butylcyclohexan-1-ol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridinium chlorochromate (PCC) to the solution in one portion. The molar ratio of PCC to the alcohol is typically 1.5:1.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the enantioselective synthesis and purification of a chiral ketone like this compound.

synthesis_workflow start Starting Material (e.g., prochiral ketone or racemic alcohol) reaction Asymmetric Synthesis or Chiral Resolution start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Chiral Analysis (e.g., Chiral HPLC or GC) purification->analysis product Enantiopure this compound analysis->product

Generalized workflow for enantioselective synthesis.

Applications in Research and Drug Development

The primary documented application of 3-tert-butylcyclohexan-1-one is in the fragrance industry. Its potential in drug development is not well-established in the available literature. However, chiral cyclohexanone scaffolds are present in various biologically active molecules. The fixed conformation and defined stereochemistry of this compound could make it a valuable chiral building block in the synthesis of complex target molecules for drug discovery. Further research would be needed to explore its potential in medicinal chemistry.

References

A Technical Guide to the Spectroscopic Analysis of (3S)-3-tert-butylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols for 3-tert-butylcyclohexan-1-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-tert-butylcyclohexanone.

Table 1: ¹H NMR Spectroscopic Data for 3-tert-butylcyclohexanone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
0.90s9H-C(CH₃)₃
1.20 - 2.50m9HCyclohexane ring protons

Source: Varian A-60 Spectrometer, Aldrich Chemical Company, Inc.[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-tert-butylcyclohexanone

Chemical Shift (δ) ppmAssignment
27.2-C(C H₃)₃
32.4-C (CH₃)₃
25.1C5
30.7C4
41.1C6
44.8C3
49.3C2
212.4C1 (C=O)

Source: BRUKER AM-360, Wiley-VCH GmbH[1]

Table 3: Infrared (IR) Spectroscopic Data for 3-tert-butylcyclohexanone

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (sp³)
~1710StrongC=O stretch (ketone)
~1465MediumC-H bend

Source: CAPILLARY CELL: NEAT, Aldrich Chemical Company, Inc.[1]

Table 4: Mass Spectrometry (MS) Data for 3-tert-butylcyclohexanone

m/zRelative Intensity (%)Assignment
15425[M]⁺
98100[M - C₄H₈]⁺
8330[M - C₄H₉O]⁺
5780[C₄H₉]⁺

Source: GC-MS, Wiley & Sons, Inc.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Spectroscopy Protocol:

    • Sample Preparation: Dissolve approximately 5-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

    • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

2.2. Infrared (IR) Spectroscopy

  • Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol:

    • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

    • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal. The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

2.3. Mass Spectrometry (MS)

  • Electron Ionization (EI) Mass Spectrometry Protocol:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

    • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample Compound of Interest ((3S)-3-tert-butylcyclohexan-1-one) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Structure_Determination Combine Spectroscopic Data to Determine Structure NMR_Data->Structure_Determination IR_Data->Structure_Determination MS_Data->Structure_Determination Final_Structure Final_Structure Structure_Determination->Final_Structure Confirmed Structure

Caption: Workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Physical Properties of 3-tert-butylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-tert-butylcyclohexan-1-one (CAS No. 936-99-2). The information is compiled for use by researchers, scientists, and professionals in drug development and related fields. This document includes a summary of quantitative physical data, detailed experimental protocols for property determination, and a logical workflow for compound characterization.

Core Physical and Chemical Properties

3-tert-butylcyclohexan-1-one is a substituted cyclic ketone. Its physical characteristics are crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical and biological systems.

Data Presentation: Summary of Physical Properties

The following table summarizes the key physical properties of 3-tert-butylcyclohexan-1-one.

PropertyValueUnitsNotes
Molecular Formula C₁₀H₁₈O-[1][2]
Molecular Weight 154.25 g/mol [1][2]
Boiling Point 213.3°CAt 760 mmHg[1][3]
Melting Point Not Available°CData not found in literature[2][4]
Density 0.911g/cm³-
Refractive Index 1.456--
Flash Point 75.7°CClosed cup[1][3]
Vapor Pressure 0.165 - 0.2mmHgAt 25 °C (estimated)[1][3]
Water Solubility 239.8mg/LAt 25 °C (estimated)[3]
LogP (o/w) 2.63 - 2.79-Estimated[1][3]

Experimental Protocols

The determination of the physical properties of a compound like 3-tert-butylcyclohexan-1-one relies on established laboratory techniques. Below are detailed methodologies for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology (Thiele Tube Method):

  • Sample Preparation: A small amount of the liquid sample (1-2 mL) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The Thiele tube is heated gently and slowly at the side arm. The design of the tube allows for the circulation of the oil, ensuring uniform heating.

  • Observation: As the temperature rises, a rapid stream of bubbles will emerge from the open end of the capillary tube. Heating is then discontinued.

  • Measurement: The liquid will begin to cool. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent. If the measurement is not performed at standard pressure (760 mmHg), a correction may be necessary.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, this is commonly measured using a pycnometer or a digital density meter.

Methodology (Pycnometer Method):

  • Preparation: A clean, dry pycnometer (a glass flask with a precise, known volume) is weighed accurately on an analytical balance (m₁).

  • Sample Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary in the stopper is carefully wiped away.

  • Weighing: The filled pycnometer is weighed again to determine the mass of the pycnometer and the liquid (m₂).

  • Temperature Control: The temperature of the liquid should be recorded, as density is temperature-dependent. For high accuracy, the measurement should be performed in a temperature-controlled water bath.

  • Calibration: The procedure is repeated with a reference substance of known density at the same temperature, typically deionized water. The pycnometer is cleaned, dried, filled with water, and weighed (m₃).

  • Calculation: The density of the sample liquid (ρₛ) is calculated using the following formula: ρₛ = ((m₂ - m₁) / (m₃ - m₁)) * ρᵣ where ρᵣ is the known density of the reference substance (water) at the measurement temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

Methodology (Abbe Refractometer):

  • Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water or a standard test piece provided by the manufacturer.

  • Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism of the refractometer.

  • Prism Closure: The prisms are closed and locked together, allowing the liquid to spread evenly, forming a thin film.

  • Light Adjustment: The light source is switched on and positioned to illuminate the prisms.

  • Measurement: While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs. If color fringes (chromatic aberration) are observed, the compensator dial is adjusted to eliminate them, resulting in a sharp, achromatic boundary.

  • Reading: The refractive index value is read directly from the instrument's scale.

  • Temperature Control: Modern refractometers are equipped with temperature control, often via a circulating water bath. The temperature should be recorded and is typically standardized to 20°C (reported as nD²⁰).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization and identification of an unknown organic compound, such as a ketone, using its physical properties.

G Workflow for Physical Characterization of an Organic Compound cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Data Analysis and Identification Unknown Unknown Organic Compound Sample Purity Assess Purity (e.g., GC, NMR) Unknown->Purity Purify Purify Sample (e.g., Distillation, Chromatography) Purity->Purify Impure MeasureMP Measure Melting Point Purity->MeasureMP Pure MeasureBP Measure Boiling Point Purity->MeasureBP MeasureDensity Measure Density Purity->MeasureDensity MeasureRI Measure Refractive Index Purity->MeasureRI Purify->Purity Compare Compare Data with Literature Values MeasureMP->Compare MeasureBP->Compare MeasureDensity->Compare MeasureRI->Compare Identify Propose Compound Identity Compare->Identify Spectroscopy Confirm with Spectroscopic Methods (IR, MS, NMR) Identify->Spectroscopy

Caption: Logical workflow for compound identification.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereochemistry and Conformation of 3-tert-Butylcyclohexanone

This technical guide provides a detailed examination of the stereochemical and conformational properties of 3-tert-butylcyclohexanone. A thorough understanding of the three-dimensional structure of substituted cyclohexanones is critical in various fields, including medicinal chemistry and materials science, as the molecular conformation directly influences reactivity, biological activity, and physical properties. The presence of a sterically demanding tert-butyl group at the C3 position introduces significant and predictable conformational biases, making this molecule an excellent model for studying steric effects in cyclic systems.

Stereochemistry

3-tert-butylcyclohexanone possesses a single stereocenter at the C3 carbon atom, the point of attachment for the tert-butyl group. Consequently, the molecule is chiral and can exist as a pair of enantiomers: (R)-3-tert-butylcyclohexanone and (S)-3-tert-butylcyclohexanone. The specific enantiomer is defined by the Cahn-Ingold-Prelog priority rules. For drug development professionals, the stereochemistry is of paramount importance, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Conformational Analysis

The conformational landscape of 3-tert-butylcyclohexanone is dominated by the energetic preference of the cyclohexane ring to adopt a chair conformation, which minimizes both angle and torsional strain. The key determinant of the molecule's preferred shape is the pronounced steric bulk of the tert-butyl group.

The "Conformational Lock" Effect of the tert-Butyl Group

Substituents on a cyclohexane ring can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the perimeter of the ring). For most substituents, a rapid "ring flip" occurs between two chair conformations, interconverting axial and equatorial positions.

However, the tert-butyl group is exceptionally bulky. When forced into an axial position, it experiences severe steric repulsion from the two axial hydrogens on the same side of the ring (at C1 and C5 relative to the substituent at C3). These unfavorable interactions are known as 1,3-diaxial interactions. Due to this high steric strain, the tert-butyl group has a very strong preference for the equatorial position.[1][2] This preference is so overwhelming that the cyclohexane ring is effectively "locked" into the single chair conformation where the tert-butyl group is equatorial.[1][2]

This leads to two possible chair conformations for 3-tert-butylcyclohexanone:

  • Equatorial-tert-butyl Conformer: The tert-butyl group occupies an equatorial position. This is the highly favored, low-energy conformation.

  • Axial-tert-butyl Conformer: The tert-butyl group occupies an axial position. This conformation is significantly destabilized by 1,3-diaxial interactions and exists in a negligible population at equilibrium.

The carbonyl group (C=O) at the C1 position consists of an sp²-hybridized carbon, which slightly flattens the ring in its immediate vicinity compared to a standard cyclohexane ring. This minor distortion has a minimal effect on the overarching conformational preference dictated by the tert-butyl group.

Quantitative Conformational Energetics

The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[3] A larger A-value signifies a stronger preference for the equatorial position.[3]

The tert-butyl group possesses one of the largest A-values among common substituents, underscoring its role as a powerful conformational locking group.[3][4]

ParameterSubstituentValue (kcal/mol)Significance
A-Value tert-Butyl~5.0Represents the energy penalty for placing the tert-butyl group in an axial position.[3] This high value indicates the equilibrium heavily favors the equatorial conformer.
1,3-Diaxial Strain H vs. tert-Butyl~11.4 kJ/mol (2.7 kcal/mol) per interactionThe steric strain energy resulting from a single 1,3-diaxial interaction between a hydrogen and a tert-butyl group.[5] The total destabilization in the axial conformer is due to two such interactions.

Note: 1 kcal = 4.184 kJ. Values can vary slightly depending on the experimental or computational method used.

Visualization of Conformational Equilibrium

The equilibrium between the two chair conformations of 3-tert-butylcyclohexanone is heavily skewed towards the conformer with the equatorial tert-butyl group due to the high energy of the axial conformer.

Caption: Conformational equilibrium of 3-tert-butylcyclohexanone.

Experimental Protocols for Conformational Analysis

The conformational properties of 3-tert-butylcyclohexanone and related molecules are primarily elucidated through spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for studying cyclohexane conformations.

  • Methodology:

    • Sample Preparation: A solution of 3-tert-butylcyclohexanone is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For detailed conformational studies, low-temperature NMR experiments may be performed. By lowering the temperature (e.g., to -150 °C), the rate of chair-chair interconversion can be slowed sufficiently on the NMR timescale to allow for the observation of signals from individual conformers.[6]

    • Spectral Analysis:

      • Chemical Shifts: The electronic environment of axial and equatorial protons is different, leading to distinct chemical shifts. Typically, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts.

      • Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them. Large coupling constants (typically 8-13 Hz) are observed for axial-axial (anti-periplanar) interactions, while smaller couplings (1-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial (gauche) interactions. Analysis of these coupling constants provides definitive proof of the proton's orientation and, by extension, the ring's conformation.

Computational Chemistry

Computational modeling provides quantitative insights into the energetics and geometries of different conformers.

  • Methodology:

    • Structure Generation: Initial 3D structures of the possible conformers (e.g., equatorial-t-Bu chair, axial-t-Bu chair, twist-boat) are generated.

    • Conformational Search: A systematic or stochastic search of the conformational space is performed to locate all low-energy minima.

    • Energy Minimization and Frequency Calculation: The geometry of each identified conformer is optimized, and its energy is calculated using various levels of theory.

      • Molecular Mechanics (MM): Methods like MM3 and MM4 are computationally inexpensive and effective for predicting geometries and relative steric energies of different conformers.[6][7]

      • Ab Initio and Density Functional Theory (DFT): Higher-level methods (e.g., Hartree-Fock, B3LYP) with appropriate basis sets (e.g., 6-311+G*) are used to obtain more accurate electronic energies, free energies, and enthalpies.[6][7]

    • Data Analysis: The relative energies of the conformers are compared to determine their populations according to the Boltzmann distribution. Theoretical NMR chemical shifts can also be calculated (e.g., using the GIAO method) and compared with experimental data to confirm assignments.[6]

G cluster_exp Experimental Workflow cluster_comp Computational Workflow start 3-tert-butylcyclohexanone Sample nmr Low-Temperature NMR Spectroscopy start->nmr analysis Analyze Chemical Shifts & Coupling Constants nmr->analysis confirm Confirm Equatorial Conformer is Predominant analysis->confirm predict Predict >99.9% Equatorial Conformer confirm->predict Validation model Generate Conformational Models (Axial, Equatorial, etc.) calc Perform Energy Calculations (MM, DFT) model->calc compare Compare Relative Free Energies (ΔG) calc->compare compare->predict

Caption: Workflow for conformational analysis.

Conclusion

The stereochemistry and conformation of 3-tert-butylcyclohexanone are dictated by the steric demands of the tert-butyl group. This substituent acts as a powerful conformational lock, forcing the cyclohexane ring into a chair conformation where it occupies an equatorial position to minimize destabilizing 1,3-diaxial interactions. This pronounced conformational bias makes the molecule structurally well-defined and an invaluable substrate for studying stereoselective reactions in cyclic systems. For professionals in drug development, understanding such conformational locking is essential, as it rigidly defines the spatial relationship of pharmacophoric features, which is a key determinant of molecular recognition and biological function.

References

(3S)-3-tert-butylcyclohexan-1-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical compound (3S)-3-tert-butylcyclohexan-1-one, focusing on its core physicochemical properties and characterization. Given that this molecule is a chiral chemical intermediate primarily used in organic synthesis, this guide emphasizes its chemical data rather than biological pathways, which are not established for this compound.

Core Chemical Properties

This compound is a substituted cyclohexanone derivative. The presence of a tert-butyl group at the third carbon atom creates a chiral center, with the "(3S)" designation specifying the stereochemistry at this position.

The fundamental properties of the molecule are summarized below. The molecular formula is C10H18O.[1][2] Its average molecular weight is approximately 154.25 g/mol .[1][2][3]

PropertyValueSource
IUPAC Name 3-tert-butylcyclohexan-1-one[1]
Molecular Formula C10H18O[1][2]
Molecular Weight 154.25 g/mol [1][2][3]
Monoisotopic Mass 154.135765 Da[1]
CAS Number 936-99-2 (for the racemate)[1][2]

Logical Workflow for Compound Characterization

The process of identifying and characterizing a chemical compound like this compound follows a standard logical progression from its chemical name to the verification of its structure and properties.

G A IUPAC Name This compound B Determine Structure - Cyclohexanone Ring - Tert-butyl group at C3 - S-stereochemistry at C3 A->B interpret C Calculate Chemical Formula C10H18O B->C count atoms D Calculate Molecular Weight (10C) + (18H) + (1*O) ~154.25 g/mol C->D use atomic weights E Experimental Verification D->E F Mass Spectrometry (Confirms Mass) E->F technique G NMR Spectroscopy (Confirms Structure) E->G technique H Chiral Chromatography (Confirms Stereochemistry) E->H technique

Caption: Workflow for Chemical Compound Identification.

Experimental Protocols

As a chemical intermediate, this compound does not have associated drug development or signaling pathway protocols. Instead, relevant experimental procedures involve its synthesis and analytical characterization. Below is a representative protocol for confirming the molecular weight of the compound via mass spectrometry.

Objective: To confirm the molecular weight of 3-tert-butylcyclohexan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Sample of 3-tert-butylcyclohexan-1-one

  • Volatile solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

  • GC-MS instrument equipped with an electron ionization (EI) source

  • Standard non-polar GC column (e.g., DB-5ms)

  • Microsyringe for sample injection

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in the chosen volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute.

    • Set the injector temperature to 250°C.

    • Set the carrier gas (Helium) flow rate to approximately 1 mL/min.

    • Set the MS transfer line temperature to 280°C.

    • Set the ion source temperature to 230°C.

    • Configure the MS to scan a mass range of m/z 40-300.

  • Injection: Inject 1 µL of the prepared sample into the GC injector port.

  • Data Acquisition: The compound will travel through the GC column, separate from any impurities, and then enter the mass spectrometer. In the MS, it will be ionized by electron impact.

  • Data Analysis:

    • Analyze the resulting mass spectrum for the molecular ion peak (M+).

    • For 3-tert-butylcyclohexan-1-one (C10H18O), the expected molecular ion peak will be at an m/z (mass-to-charge ratio) of approximately 154.1.

    • Observe characteristic fragmentation patterns, such as the loss of the tert-butyl group, to further confirm the structure.

Biological Context and Signaling Pathways

This compound is a synthetic building block. There is no established body of research indicating that it is involved in specific biological signaling pathways or that it is a lead compound in drug development. While derivatives of its parent structure, 4-tert-butylcyclohexanone, have been investigated for certain biological activities, this specific isomer is not a known bioactive agent.[4] Therefore, a signaling pathway diagram is not applicable to this compound.

References

An In-depth Technical Guide to 3-tert-butylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-tert-butylcyclohexan-1-one, a substituted cyclohexanone derivative of interest in organic synthesis and mechanistic studies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its nomenclature, physicochemical properties, synthesis, and key reactions.

Nomenclature and Identification

The compound with the chemical structure featuring a tert-butyl group at the third position of a cyclohexanone ring is formally named according to IUPAC nomenclature.

IUPAC Name: 3-tert-butylcyclohexan-1-one[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

  • 3-(tert-Butyl)cyclohexanone[1]

  • 3-t-butylcyclohexanone

  • 3-(1,1-Dimethylethyl)cyclohexanone[1]

  • Cyclohexanone, 3-tert-butyl-[1]

  • NSC-103145[1]

  • CAS No: 936-99-2[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of 3-tert-butylcyclohexan-1-one are summarized in the table below, providing key data points for experimental design and characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
Boiling Point 213.3 °C (estimated) at 760 mmHg[2]
Flash Point 75.7 °C (168.0 °F) (estimated)[2]
Density 0.911 g/cm³ (estimated)
logP (o/w) 2.630 (estimated)[2]
Water Solubility 239.8 mg/L at 25 °C (estimated)[2]
Refractive Index 1.456 (estimated)
Polar Surface Area 17.1 Ų[1]

Note: Some physical properties are estimated from computational models due to a lack of extensive experimental data in publicly available literature.

Synthesis and Experimental Protocols

The synthesis of 3-tert-butylcyclohexan-1-one can be approached through several established organic chemistry methodologies. A common conceptual pathway involves the introduction of the tert-butyl group onto a pre-existing six-membered ring.

Logical Synthesis Pathway: Alkylation of Cyclohexanone Enolate

A primary method for forming carbon-carbon bonds at the α-position to a ketone is through the alkylation of its enolate. However, the direct alkylation of cyclohexanone with a tert-butyl halide is problematic. The reaction with tertiary halides like tert-butyl bromide on a lithium enolate of cyclohexanone often fails to produce the desired alkylation product and instead results in elimination (formation of isobutylene) because the enolate can act as a base.

For the purpose of this guide, a more reliable, albeit multi-step, synthesis is presented, which involves the oxidation of the corresponding alcohol, 3-tert-butylcyclohexanol.

Experimental Protocol: Oxidation of 3-tert-butylcyclohexanol

This protocol is adapted from a general and highly efficient method for the oxidation of secondary alcohols to ketones using N-Chlorosuccinimide (NCS) and dimethyl sulfoxide (DMSO), a variation of the Swern oxidation.

Reaction Scheme: (3-tert-butylcyclohexanol) + NCS/DMSO/Triethylamine → (3-tert-butylcyclohexan-1-one) + Succinimide + Dimethyl sulfide + Triethylammonium chloride

Materials and Reagents:

  • 3-tert-butylcyclohexanol (mixture of isomers)

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Toluene

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Diethyl ether (Et₂O)

  • 1% Aqueous Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and argon inlet, cool a solution of N-Chlorosuccinimide (1.5 equivalents) in anhydrous toluene to 0 °C.

  • Add anhydrous Dimethyl Sulfoxide (2.5 equivalents) to the cooled solution.

  • Further cool the reaction mixture to -25 °C using a suitable cooling bath (e.g., dry ice/tetrachloromethane).

  • Slowly add a solution of 3-tert-butylcyclohexanol (1.0 equivalent) in anhydrous toluene to the reaction mixture over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the mixture at -25 °C for 2 hours.

  • Add Triethylamine (1.5 equivalents) dropwise to the reaction mixture.

  • Remove the cooling bath and allow the mixture to warm for 5-10 minutes.

  • Dilute the reaction mixture with diethyl ether.

  • Wash the organic phase sequentially with 1% aqueous HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by bulb-to-bulb distillation or column chromatography to yield pure 3-tert-butylcyclohexan-1-one.

Key Reactions and Mechanistic Insights

3-tert-butylcyclohexan-1-one serves as an excellent substrate for studying the stereochemical outcomes of nucleophilic additions to cyclohexanone rings. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation where it occupies an equatorial position to minimize steric strain. This conformational rigidity allows for a predictable analysis of reaction stereoselectivity.

Stereoselective Reduction of the Carbonyl Group

The reduction of 3-tert-butylcyclohexan-1-one yields two diastereomeric products: cis-3-tert-butylcyclohexanol and trans-3-tert-butylcyclohexanol. The ratio of these products is highly dependent on the steric bulk of the hydride-donating reagent.

  • Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents preferentially attack from the axial face of the carbonyl. This trajectory is sterically less hindered by the axial hydrogens at the C2 and C6 positions. Axial attack leads to the formation of the equatorial alcohol, which is the trans isomer.

  • Bulky Hydride Reagents (e.g., L-Selectride®): Sterically demanding reagents cannot easily approach from the axial face. They are forced to attack from the more open equatorial face. This leads to the formation of the axial alcohol, the cis isomer, as the major product.

The table below summarizes the expected product distribution based on studies of the analogous 4-tert-butylcyclohexanone.

Reducing AgentMajor Product IsomerExpected Diastereomeric Ratio (trans:cis)Control Type
Sodium Borohydride (NaBH₄)trans~85:15Thermodynamic
L-Selectride®cis~5:95Kinetic

Note: Ratios are based on the well-studied reduction of 4-tert-butylcyclohexanone and serve as a strong predictive model for the 3-isomer.

Experimental Protocol: Stereoselective Reduction with L-Selectride®

This protocol details the procedure for the kinetically controlled reduction of 3-tert-butylcyclohexan-1-one.

Materials and Reagents:

  • 3-tert-butylcyclohexan-1-one

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • 80% Ethanol

  • 6 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Diethyl ether (Et₂O)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3-tert-butylcyclohexan-1-one (1.0 equivalent) in anhydrous THF in a clean, dry vial.

  • In a separate dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen), add L-Selectride® solution (1.5 equivalents).

  • Carefully transfer the ketone solution to the L-Selectride® solution via syringe or cannula.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by slowly adding 80% ethanol, followed by 6 M NaOH and then 30% H₂O₂ (caution: exothermic).

  • Stir the resulting mixture for an additional 15 minutes.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the crude product ratio using ¹H NMR or GC-MS and purify as needed.

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and a key reaction of 3-tert-butylcyclohexan-1-one.

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_product Product start1 3-tert-butylcyclohexanol oxidation Oxidation Reaction start1->oxidation start2 Oxidizing Agent (e.g., NCS/DMSO) start2->oxidation product 3-tert-butylcyclohexan-1-one oxidation->product Purification

Caption: Logical workflow for the synthesis of 3-tert-butylcyclohexan-1-one.

Reduction_Pathway cluster_hydrides Reducing Agent cluster_products Diastereomeric Products start 3-tert-butylcyclohexan-1-one small_hydride Small Hydride (e.g., NaBH4) start->small_hydride Axial Attack bulky_hydride Bulky Hydride (e.g., L-Selectride) start->bulky_hydride Equatorial Attack trans_product trans-3-tert-butylcyclohexanol (Equatorial OH - Major) small_hydride->trans_product cis_product cis-3-tert-butylcyclohexanol (Axial OH - Major) bulky_hydride->cis_product

Caption: Stereoselective reduction pathways of 3-tert-butylcyclohexan-1-one.

References

The Advent of Chirality: A Deep Dive into the Discovery and History of Chiral Cyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral cyclohexanones are a cornerstone of modern organic synthesis, serving as pivotal building blocks in the construction of complex, biologically active molecules, including steroids and other pharmaceuticals. Their inherent chirality and versatile functionality make them indispensable synthons for creating stereochemically rich architectures. This in-depth technical guide explores the seminal discoveries and historical evolution of methods to access these valuable compounds, providing detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

From Racemates to Asymmetric Induction: The Dawn of an Era

The story of chiral cyclohexanones is inextricably linked to the development of one of the most powerful ring-forming reactions in organic chemistry: the Robinson annulation. Discovered by Sir Robert Robinson in 1935, this reaction provides a straightforward method for the construction of a six-membered ring.[1] Initially, the products of the Robinson annulation, such as the now-famous Wieland-Miescher ketone, were obtained as racemic mixtures.[2] The Wieland-Miescher ketone, a bicyclic enedione, contains the fundamental AB-ring structure of steroids, making it an exceptionally attractive starting material for their synthesis.[2][3]

A paradigm shift occurred in 1971 with the groundbreaking work of Hajos and Parrish at Hoffmann-La Roche, who reported the first enantioselective synthesis of a chiral cyclohexanone derivative using a small organic molecule as a catalyst.[2] Their use of the naturally occurring amino acid (S)-proline to catalyze the intramolecular aldol condensation step of a Robinson annulation sequence, a reaction now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, ushered in the era of organocatalysis.[2] This discovery demonstrated that a small, chiral molecule could efficiently induce asymmetry in a chemical transformation, a concept that would have profound implications for the field of organic synthesis.

The Rise of Organocatalysis: A Powerful Toolkit for Asymmetric Synthesis

The pioneering work of Hajos and Parrish laid the foundation for the explosion of research into organocatalytic methods for the synthesis of chiral cyclohexanones. Proline and its derivatives have been extensively studied and have proven to be remarkably effective catalysts for a variety of asymmetric transformations, including the Robinson annulation.

The Proline-Catalyzed Robinson Annulation: A Classic Revisited

The proline-catalyzed Robinson annulation has become a textbook example of organocatalysis and a reliable method for accessing enantioenriched Wieland-Miescher ketone and its analogs. The reaction proceeds through an enamine-based mechanism, where proline reacts with a ketone to form a chiral enamine, which then undergoes a stereocontrolled Michael addition to an α,β-unsaturated ketone. A subsequent intramolecular aldol condensation and dehydration furnish the chiral cyclohexenone product.

A variety of other organocatalysts have since been developed, expanding the scope and efficiency of asymmetric cyclohexanone synthesis. These include other chiral amines and phosphoric acids, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.[4][5]

Modern Frontiers: Biocatalysis and Metal-Catalyzed Approaches

While organocatalysis remains a dominant strategy, recent years have witnessed the emergence of powerful new methodologies for the synthesis of chiral cyclohexanones. Biocatalysis, utilizing enzymes to perform stereoselective transformations, offers an environmentally benign and often highly selective alternative to traditional chemical methods.[6] Enzymes such as alcohol dehydrogenases can be employed in deracemization processes, converting a racemic mixture of a cyclohexanol into a single enantiomer of the corresponding cyclohexanone.[6]

Transition metal catalysis has also made significant contributions to the field. Chiral metal complexes can catalyze a range of enantioselective reactions, including conjugate additions and hydrogenations, to afford chiral cyclohexanones with high levels of stereocontrol.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for key experiments in the synthesis of chiral cyclohexanones, allowing for easy comparison of different methodologies.

Catalyst/MethodSubstratesSolventYield (%)Enantiomeric Excess (ee, %)Reference
Organocatalysis
(S)-Proline2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketoneDMSO4976[2]
(S)-Proline2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketoneDMF56 (from triketone)>99[8]
BinamprolinamideTriketone intermediateNot specified9590[9]
ProlinethioamideTriketone intermediateNot specified9986[9]
Primary amine C-20Triketone intermediateNeat9592[4]
Biocatalysis
Baker's Yeast (immobilized)4-MethylcyclohexanoneWater/Glycerol/Isopropanol8598[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

(S)-Proline-Catalyzed Asymmetric Synthesis of the Wieland-Miescher Ketone (Organic Syntheses Procedure)[8]

A. 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione: A 1-L, round-bottomed flask equipped with a thermometer and a reflux condenser is charged with 126.1 g (1 mol) of 2-methyl-1,3-cyclohexanedione, 300 mL of distilled water, 3 mL of acetic acid, 1.1 g of hydroquinone, and 142 g (167 mL, 2 mol) of freshly distilled methyl vinyl ketone. The reaction mixture is stirred under argon at 72–75°C for 1 hour, cooled to room temperature, and saturated with sodium chloride. The mixture is then extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated under reduced pressure to afford the crude triketone.

B. (S)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H, 7H)-naphthalenedione: A solution of the crude triketone (196.2 g, 1 mol) in 500 mL of reagent grade, anhydrous N,N-dimethylformamide is prepared in a 1-L, three-necked flask equipped with a mechanical stirrer, a thermometer, and an argon-inlet tube. To this is added 2.3 g (0.02 mol) of S-(−)-proline. The mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with dilute hydrochloric acid, sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the enantiomerically enriched Wieland-Miescher ketone.

Biocatalytic Reduction of 4-Methylcyclohexanone using Immobilized Baker's Yeast[10]

A suspension of fresh Baker's yeast (10 g) in a mixture of water and glycerol (50:50, v/v) and isopropanol (25 mL) is stirred for 30 minutes in a 500 mL flat-bottom flask. A solution of 4-methylcyclohexanone (2 mM) in alcohol is gradually added to the yeast suspension. The resulting mixture is stirred for a suitable period (typically 24-48 hours). The reaction progress is monitored by TLC or GC. After the reaction is complete, the mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to give the crude product, which is then purified by chromatography to afford the chiral cyclohexanol, which can be subsequently oxidized to the chiral cyclohexanone.

Applications in Drug Development and Natural Product Synthesis

Chiral cyclohexanones are invaluable precursors in the synthesis of a wide array of pharmaceuticals and natural products. The Wieland-Miescher ketone, in particular, has served as a starting point for the total synthesis of numerous complex molecules.

Synthesis of Adrenosterone[3]

The synthesis of the androgenic steroid adrenosterone from the Wieland-Miescher ketone highlights the utility of this chiral building block in accessing steroid scaffolds. The synthesis involves a series of stereocontrolled transformations to elaborate the core bicyclic structure into the characteristic tetracyclic steroid nucleus.

Danishefsky's Total Synthesis of Taxol[11]

One of the most celebrated achievements in natural product synthesis, the Danishefsky total synthesis of the anticancer drug Taxol, commences from the enantiomerically pure Wieland-Miescher ketone. This monumental synthesis showcases the power of using a readily available chiral building block to control the stereochemistry of a complex target molecule.

Signaling Pathways and Logical Relationships

To understand the biological relevance of molecules derived from chiral cyclohexanones, it is crucial to examine their interactions with cellular signaling pathways.

Glucocorticoid and Mineralocorticoid Receptor Signaling

Steroids synthesized from chiral cyclohexanone precursors often exert their biological effects by binding to intracellular receptors, such as the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). Upon ligand binding, these receptors translocate to the nucleus and act as transcription factors, modulating the expression of target genes.

Glucocorticoid_Signaling GC Glucocorticoid GR_complex GR-Hsp90 Complex GC->GR_complex Binds GR GR GR_complex->GR Hsp90 dissociation Nucleus Nucleus GR->Nucleus Translocation GRE Glucocorticoid Response Element GR->GRE Binds Transcription Gene Transcription GRE->Transcription Regulates

Caption: Glucocorticoid Receptor Signaling Pathway.

Mineralocorticoid_Signaling Aldosterone Aldosterone MR_complex MR-Hsp90 Complex Aldosterone->MR_complex Binds MR MR MR_complex->MR Hsp90 dissociation Nucleus Nucleus MR->Nucleus Translocation HRE Hormone Response Element MR->HRE Binds Transcription Gene Transcription HRE->Transcription Regulates

Caption: Mineralocorticoid Receptor Signaling Pathway.

Ketamine and the NMDA Receptor

Ketamine, a cyclohexanone derivative, is a well-known anesthetic and is increasingly used as a rapid-acting antidepressant. Its primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1]

Ketamine_NMDA_Signaling Ketamine Ketamine NMDAR NMDA Receptor Ketamine->NMDAR Blocks Ca_influx Ca2+ Influx NMDAR->Ca_influx Glutamate Glutamate Glutamate->NMDAR Activates Downstream Downstream Signaling (e.g., mTOR, BDNF) Ca_influx->Downstream

Caption: Ketamine's Interaction with the NMDA Receptor.

Experimental Workflow: Asymmetric Synthesis of the Wieland-Miescher Ketone

The following diagram illustrates the logical flow of the proline-catalyzed synthesis of the Wieland-Miescher ketone.

WMK_Synthesis_Workflow Start Start Materials: 2-Methyl-1,3-cyclohexanedione Methyl vinyl ketone Michael Michael Addition Start->Michael Triketone Prochiral Triketone Intermediate Michael->Triketone Aldol (S)-Proline Catalyzed Intramolecular Aldol Condensation Triketone->Aldol Dehydration Dehydration Aldol->Dehydration Product Enantioenriched Wieland-Miescher Ketone Dehydration->Product

Caption: Proline-Catalyzed Wieland-Miescher Ketone Synthesis.

Conclusion

The discovery and development of synthetic routes to chiral cyclohexanones represent a major triumph in organic chemistry. From the early days of racemic Robinson annulations to the sophisticated organocatalytic and biocatalytic methods of today, the ability to control the stereochemistry of these versatile building blocks has opened up new avenues for the synthesis of complex and medicinally important molecules. This guide has provided a comprehensive overview of the historical milestones, key synthetic methodologies, and practical applications of chiral cyclohexanones, equipping researchers with the knowledge and tools necessary to harness the power of these remarkable synthons in their own work.

References

Conformational analysis of substituted cyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Conformational Analysis of Substituted Cyclohexanones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental techniques, and computational methods used in the conformational analysis of substituted cyclohexanones. Understanding the three-dimensional structure and dynamic behavior of these cyclic ketones is fundamental in organic chemistry and critical for the rational design of pharmaceuticals, where molecular shape dictates biological activity.

The conformational landscape of substituted cyclohexanones is governed by a delicate balance of steric and stereoelectronic effects. While sharing similarities with cyclohexane, the introduction of a trigonal planar (sp²) carbonyl carbon significantly alters the ring's geometry and energetic profile.

The Cyclohexanone Ring System

Unlike the perfect chair conformation of cyclohexane with tetrahedral bond angles of 109.5°, the cyclohexanone ring is slightly flattened at the carbonyl group. This leads to a lower energy barrier for the "ring flip" or chair-to-chair interconversion, which proceeds through higher-energy twist-boat and boat intermediates. The primary conformation is still the chair, which effectively minimizes both angle strain and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

Chair Interconversion cluster_1 Half-Chair (TS1) cluster_3 Boat (TS2) cluster_5 Half-Chair (TS3) C1 R(ax) HC C1->HC ΔG‡ ≈ 10-11 kcal/mol HC->C1 TB HC->TB TB->HC B TB->B ΔG‡ ≈ 1.4 kcal/mol B->TB TB2 B->TB2 TB2->B HC2 TB2->HC2 HC2->TB2 C2 R(eq) HC2->C2 C2->HC2

Caption: Energy profile of cyclohexanone chair-to-chair interconversion.

Steric Demands and A-Values

In monosubstituted cyclohexanes, the conformational equilibrium is typically dominated by steric hindrance. A substituent in the axial position experiences destabilizing steric interactions with the axial hydrogens at the C3 and C5 positions, known as 1,3-diaxial interactions. To avoid this, larger substituents preferentially occupy the equatorial position.

The energetic cost of placing a substituent in the axial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. A larger A-value signifies a stronger preference for the equatorial position. While A-values are derived from cyclohexane systems, they serve as a crucial baseline for understanding cyclohexanones.

Table 1: A-Values for Common Substituents in Cyclohexane Systems

This table summarizes the conformational free energy difference (A-value) for various substituents, representing the energetic penalty for occupying an axial position.[1]

Substituent (R)A-value (kcal/mol)Preference
-H0.0None
-F0.24 - 0.28Weak Equatorial
-Cl0.43 - 0.53Weak Equatorial
-Br0.38 - 0.55Weak Equatorial
-I0.43 - 0.47Weak Equatorial
-OH0.52 - 0.94Equatorial
-OCH₃0.55 - 0.75Equatorial
-CN0.17 - 0.24Weak Equatorial
-CH₃ (Methyl)1.70 - 1.80Strong Equatorial
-CH₂CH₃ (Ethyl)1.75 - 2.0Strong Equatorial
-CH(CH₃)₂ (Isopropyl)2.15 - 2.20Very Strong Equatorial
-C(CH₃)₃ (tert-Butyl)~4.9Overwhelmingly Equatorial
-C₆H₅ (Phenyl)2.8 - 3.1Very Strong Equatorial
-COOH1.35 - 1.46Strong Equatorial

Note: Values can vary slightly depending on the solvent and experimental method used.

Key Factors Modifying Conformational Equilibria in Cyclohexanones

The presence of the carbonyl group introduces specific steric and electronic interactions that are not present in cyclohexane, modifying the simple picture provided by A-values.

Steric Effects
  • 1,3-Diaxial Interactions: This remains a primary destabilizing factor for axial substituents at positions C2, C3, C5, and C6, similar to cyclohexane.[2][3]

  • The 2-Alkylketone Effect (A(1,2) Strain): An equatorial substituent at the C2 (or C6) position experiences torsional strain from eclipsing interactions with the carbonyl oxygen. This destabilization of the equatorial conformer can, for smaller alkyl groups, reduce the energy difference between the equatorial and axial forms, or even favor the axial conformer.[4][5][6]

  • The 3-Alkylketone Effect: An axial substituent at the C3 (or C5) position experiences only one major 1,3-diaxial interaction (with the C5 axial hydrogen). The other 1,3-interaction is with the carbonyl carbon, which lacks an axial hydrogen. This reduces the overall steric penalty for being axial compared to the same group in cyclohexane, making the axial position more accessible.[4][7]

  • Allylic 1,3-Strain (A(1,3) Strain): This interaction occurs between a substituent on an sp² carbon and a substituent at the allylic (C3) position. In the context of cyclohexanone enolates or related structures, this strain can dictate the preferred conformation by creating a severe non-bonded interaction that forces one group into a specific orientation.[8][9]

Steric_Interactions Key Steric Interactions in Substituted Cyclohexanones cluster_13 1,3-Diaxial Interaction cluster_2A 2-Alkylketone Effect (A(1,2) Strain) cluster_3A 3-Alkylketone Effect R_ax Axial R-group at C1 H_ax Axial H at C3/C5 R_ax->H_ax Steric Repulsion R_eq Equatorial R-group at C2 O_co Carbonyl Oxygen R_eq->O_co Torsional Strain (Eclipsing) R_ax3 Axial R-group at C3 H_ax5 Axial H at C5 R_ax3->H_ax5 1,3-Diaxial Interaction (Present) C1_CO Carbonyl Carbon (C1) R_ax3->C1_CO Interaction Reduced (No Axial H)

Caption: Dominant steric interactions governing cyclohexanone conformation.

Stereoelectronic Effects

These effects arise from the interaction of molecular orbitals and dipoles, and can often override steric considerations.

  • Dipole-Dipole Interactions: The C=O bond possesses a strong dipole moment. If a substituent, such as a halogen at the C2 position, also has a significant bond dipole, the electrostatic interaction between these two dipoles becomes critical. In 2-halocyclohexanones, the axial conformation is often preferred because it allows the dipoles to be oriented in a way that minimizes their repulsion, a phenomenon that is less favorable in the equatorial conformer.

  • Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital (e.g., a C-H or C-C σ bond) into an adjacent empty anti-bonding orbital (e.g., a C=O π* or C-X σ* orbital). In certain conformations, the alignment of these orbitals is optimal, leading to stabilization. For instance, in axial 2-chlorocyclohexanone, the anti-periplanar alignment of a lone pair on chlorine with the C1-C2 bond can stabilize this conformation.

Experimental Protocols for Conformational Analysis

Determining the conformational equilibrium of a substituted cyclohexanone requires specialized analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for studying conformational equilibria in solution. Chemical shifts (δ), and particularly the three-bond proton-proton coupling constants (³JHH), are highly sensitive to the dihedral angle (θ) between atoms, as described by the Karplus equation. By measuring the population-averaged coupling constant (J_obs), one can determine the mole fractions of the axial (x_ax) and equatorial (x_eq) conformers.

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the substituted cyclohexanone in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, CD₃OD) to a concentration of approximately 10-20 mM in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended).

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (typically 16-64 scans).

    • For complex spectra, 2D NMR experiments like COSY and HSQC may be necessary to assign all proton and carbon signals unambiguously.

  • Low-Temperature NMR (Optional): To observe individual conformers, the sample can be cooled until the rate of ring interconversion is slow on the NMR timescale. Typical temperatures range from -60 °C to -100 °C. This allows for the direct measurement of chemical shifts and coupling constants for each distinct conformer.

  • Data Analysis:

    • Identify a proton whose coupling constants to adjacent protons are clearly resolved and sensitive to conformation (e.g., the proton on the carbon bearing the substituent).

    • Measure the observed coupling constant (J_obs).

    • Determine the limiting coupling constants for the pure axial (J_ax) and pure equatorial (J_eq) conformers. These can be obtained from low-temperature spectra or from conformationally locked model compounds (e.g., t-butyl substituted analogs).

    • Calculate the mole fraction of the equatorial conformer using the following equation: x_eq = (J_obs - J_ax) / (J_eq - J_ax)

    • The Gibbs free energy difference (ΔG°) can then be calculated using: ΔG° = -RT ln(K_eq), where K_eq = x_eq / (1 - x_eq).

NMR_Workflow NMR Workflow for Conformational Analysis cluster_prep Preparation cluster_acq Acquisition cluster_ana Analysis Prep Dissolve Sample in Deuterated Solvent Acq_1H Acquire 1H NMR Spectrum (Room Temp) Prep->Acq_1H Acq_2D Acquire 2D NMR (COSY, HSQC) (If needed for assignment) Acq_1H->Acq_2D Complex Spectrum? Acq_LT Acquire Low-Temp NMR (Optional, to resolve conformers) Acq_1H->Acq_LT Resolve Conformers? Measure_J Measure Time-Averaged Coupling Constant (J_obs) Acq_1H->Measure_J Determine_Jlim Determine Limiting J_ax & J_eq (from Low-Temp or Model Compounds) Acq_LT->Determine_Jlim Calc_Pop Calculate Conformer Population x_eq = (J_obs - J_ax) / (J_eq - J_ax) Measure_J->Calc_Pop Determine_Jlim->Calc_Pop Calc_DeltaG Calculate ΔG° ΔG° = -RT ln(K_eq) Calc_Pop->Calc_DeltaG

Caption: Experimental workflow for NMR-based conformational analysis.

X-ray Crystallography

Principle: X-ray crystallography provides an unambiguous, high-resolution structure of a molecule in the solid state. This technique measures how X-rays are diffracted by the ordered array of molecules in a single crystal, allowing for the calculation of electron density and thus the precise positions of all atoms.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and then rotated in a beam of monochromatic X-rays. Diffraction data (intensities and positions of spots) are collected on a detector.

  • Structure Solution and Refinement:

    • The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal.

    • Initial phases for the structure factors are determined using direct or Patterson methods, which generates an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.

  • Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the crystal lattice. It is crucial to note that this solid-state conformation may be influenced by crystal packing forces and may not be the lowest energy or most populated conformer in solution.

Applications in Drug Development and Stereoselective Synthesis

The conformation of a cyclohexanone ring is paramount in determining its reactivity and, in a medicinal chemistry context, its ability to bind to a biological target.

Nucleophilic Addition and the Felkin-Anh Model

The stereochemical outcome of nucleophilic additions to the carbonyl group is highly dependent on the ring's conformation. According to the Felkin-Anh model, the nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°). The trajectory of this attack (either "axial" or "equatorial") is influenced by the steric and electronic properties of the substituents on the ring. The most stable transition state, which avoids steric clashes between the incoming nucleophile and existing ring substituents (especially axial ones), will determine the major diastereomer of the resulting alcohol product. Understanding the ground-state conformational equilibrium is the first step in predicting this outcome.

Felkin_Anh_Cyclohexanone Nucleophilic Attack on a Substituted Cyclohexanone cluster_paths Attack Trajectories cluster_products Products Start Substituted Cyclohexanone (Chair Conformation) Axial_Attack Axial Attack Start->Axial_Attack Bürgi-Dunitz Trajectory Eq_Attack Equatorial Attack Start->Eq_Attack Bürgi-Dunitz Trajectory Prod_A Equatorial Alcohol (Product A) Axial_Attack->Prod_A Leads to note Steric hindrance from axial substituents at C3/C5 disfavors axial attack. Axial_Attack->note Prod_B Axial Alcohol (Product B) Eq_Attack->Prod_B Leads to

Caption: Felkin-Anh principles applied to cyclohexanone addition reactions.

Summary

The conformational analysis of substituted cyclohexanones is a multifaceted discipline requiring an integrated approach. A-values provide a foundational understanding of steric preferences, but this must be refined by considering specific intramolecular interactions like the 2- and 3-alkylketone effects, as well as powerful stereoelectronic forces. A combination of high-resolution NMR spectroscopy for solution-state dynamics and X-ray crystallography for solid-state structure, supported by computational modeling, provides the most complete picture of the conformational landscape. This detailed structural knowledge is indispensable for predicting chemical reactivity and designing molecules with specific three-dimensional shapes for applications in materials science and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3S)-3-tert-butylcyclohexan-1-one from a Racemic Mixture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of enantiomerically enriched (3S)-3-tert-butylcyclohexan-1-one starting from its racemic mixture. The described methodology follows a four-step chemoenzymatic route, which includes the reduction of the ketone, enzymatic kinetic resolution of the resulting alcohol, separation of the enantiomers, and final oxidation to the target chiral ketone.

Introduction

Chiral cyclohexanone derivatives are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The stereocenter at the 3-position of the cyclohexanone ring can be crucial for biological activity. This protocol outlines a robust and widely applicable method to obtain the (3S)-enantiomer from a readily available racemic mixture. The key step involves an enzymatic kinetic resolution (EKR) of the intermediate secondary alcohol, which allows for the efficient separation of the two enantiomers. Lipases, particularly Candida antarctica lipase B (commercially available as Novozym 435), are highly effective for this transformation.

Overall Synthesis Workflow

The synthesis of this compound from its racemic mixture is achieved through the following four-step process:

  • Reduction of Racemic Ketone: The racemic 3-tert-butylcyclohexan-1-one is reduced to the corresponding racemic 3-tert-butylcyclohexan-1-ol.

  • Enzymatic Kinetic Resolution (EKR): The racemic alcohol undergoes a lipase-catalyzed transesterification. In this step, one enantiomer is selectively acylated, leaving the other enantiomer as the unreacted alcohol.

  • Separation: The acylated alcohol (ester) and the unreacted alcohol are separated using standard chromatographic techniques.

  • Oxidation: The desired alcohol enantiomer is oxidized back to the ketone to yield the final product, this compound, without racemization.

Synthesis_Workflow rac_ketone Racemic (±)-3-tert-butyl- cyclohexan-1-one rac_alcohol Racemic (±)-3-tert-butyl- cyclohexan-1-ol rac_ketone->rac_alcohol Reduction s_alcohol (3S)-3-tert-butyl- cyclohexan-1-ol rac_alcohol->s_alcohol EKR r_ester (3R)-3-tert-butyl- cyclohexyl acetate rac_alcohol->r_ester EKR s_ketone (3S)-3-tert-butyl- cyclohexan-1-one s_alcohol->s_ketone Oxidation

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Reduction of Racemic 3-tert-butylcyclohexan-1-one

This protocol describes the reduction of the racemic ketone to the corresponding alcohol using sodium borohydride.

Materials:

  • Racemic 3-tert-butylcyclohexan-1-one

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (64.8 mmol) of racemic 3-tert-butylcyclohexan-1-one in 100 mL of methanol.

  • Cool the flask in an ice bath to 0-5 °C with stirring.

  • Slowly add 2.45 g (64.8 mmol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Carefully quench the reaction by slowly adding 50 mL of deionized water.

  • Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol.

  • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford racemic 3-tert-butylcyclohexan-1-ol as a colorless oil or low-melting solid. The product can be used in the next step without further purification.

Step 2: Enzymatic Kinetic Resolution of Racemic 3-tert-butylcyclohexan-1-ol

This protocol utilizes Novozym 435 for the enantioselective acylation of the racemic alcohol.

Materials:

  • Racemic 3-tert-butylcyclohexan-1-ol (from Step 1)

  • Novozym 435 (Candida antarctica lipase B, immobilized)

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE)

  • Orbital shaker or magnetic stirrer

  • Reaction vessel (e.g., Erlenmeyer flask)

Procedure:

  • To a 250 mL Erlenmeyer flask, add 10.0 g (64.0 mmol) of racemic 3-tert-butylcyclohexan-1-ol and 100 mL of methyl tert-butyl ether.

  • Add 1.0 g of Novozym 435 to the solution.

  • Add 3.44 g (40.0 mmol) of vinyl acetate to the reaction mixture.

  • Seal the flask and place it on an orbital shaker at 200 rpm, or stir with a magnetic stirrer, at 40 °C.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete when approximately 50% conversion is reached (usually within 24-48 hours).

  • Once 50% conversion is achieved, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with MTBE, dried, and reused.

  • The filtrate contains a mixture of the unreacted (3S)-3-tert-butylcyclohexan-1-ol and the product, (3R)-3-tert-butylcyclohexyl acetate.

Step 3: Separation of Alcohol and Ester

The separation of the unreacted alcohol and the acylated product is achieved by column chromatography.

Materials:

  • Filtrate from Step 2

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column and accessories

Procedure:

  • Concentrate the filtrate from Step 2 under reduced pressure to obtain a crude oil.

  • Prepare a silica gel column. The size of the column will depend on the scale of the reaction.

  • Load the crude oil onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

  • Collect fractions and analyze by TLC to identify the fractions containing the separated alcohol and ester.

  • Combine the fractions containing the pure (3S)-3-tert-butylcyclohexan-1-ol and concentrate under reduced pressure.

  • Combine the fractions containing the pure (3R)-3-tert-butylcyclohexyl acetate and concentrate under reduced pressure. The ester can be hydrolyzed to obtain the (3R)-alcohol if desired.

Step 4: Oxidation of (3S)-3-tert-butylcyclohexan-1-ol

This protocol describes the oxidation of the enantiomerically enriched alcohol to the target ketone using Dess-Martin Periodinane (DMP), a mild oxidizing agent that prevents racemization.[1][2][3]

Materials:

  • (3S)-3-tert-butylcyclohexan-1-ol (from Step 3)

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2.0 g (12.8 mmol) of (3S)-3-tert-butylcyclohexan-1-ol in 40 mL of anhydrous dichloromethane.

  • Add 6.5 g (15.4 mmol) of Dess-Martin Periodinane to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by adding 40 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously for 15 minutes until the solid dissolves and the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with 20 mL of dichloromethane.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the key steps of the synthesis. The values are based on typical results reported for similar substrates in the literature.

StepProductTypical Yield (%)Enantiomeric Excess (ee) (%)
1Racemic 3-tert-butylcyclohexan-1-ol> 95N/A
2 & 3(3S)-3-tert-butylcyclohexan-1-ol40 - 45> 98
2 & 3(3R)-3-tert-butylcyclohexyl acetate45 - 50> 98
4This compound85 - 95> 98

Visualizations

EKR_Mechanism cluster_0 Enzymatic Kinetic Resolution rac_alcohol Racemic (±)-Alcohol s_alcohol (S)-Alcohol (unreacted) r_alcohol (R)-Alcohol r_ester (R)-Ester r_alcohol->r_ester Selective Acylation enzyme Lipase (Novozym 435) acyl_donor Vinyl Acetate

Figure 2: Logical diagram of the enzymatic kinetic resolution step.

Conclusion

The chemoenzymatic approach described provides an effective and scalable method for the preparation of enantiomerically pure this compound from its racemic precursor. The use of a commercially available and reusable biocatalyst in the key resolution step makes this process attractive from both an economic and environmental perspective. The mild conditions of the final oxidation step ensure that the stereochemical integrity of the product is maintained. This protocol should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Enantioselective Synthesis of (3S)-3-tert-butylcyclohexan-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (3S)-3-tert-butylcyclohexan-1-one, a valuable chiral building block in pharmaceutical and organic synthesis. The protocols outlined below are based on established methodologies in asymmetric synthesis, offering routes to this target molecule with high enantiopurity.

Introduction

This compound is a chiral ketone of significant interest due to its utility as a precursor for the synthesis of complex molecules with specific stereochemistry. The bulky tert-butyl group often serves to control the stereochemical outcome of subsequent reactions. The development of efficient and highly selective methods for its synthesis is therefore of considerable importance. This document details two primary strategies for the enantioselective synthesis of this compound:

  • Organocatalytic Michael Addition: This approach utilizes a chiral organocatalyst to facilitate the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated precursor.

  • Chiral Auxiliary-Mediated Synthesis: This classic strategy involves the temporary attachment of a chiral auxiliary to a substrate to direct a diastereoselective transformation, followed by the removal of the auxiliary.

Data Presentation

The following tables summarize the quantitative data associated with the key synthetic protocols for producing this compound and related structures.

Table 1: Organocatalytic Michael Addition to Cyclohexenone Derivatives

EntryMichael AcceptorMichael DonorCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1Cyclohex-2-en-1-oneDi-tert-butyl malonate(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherTolueneRT248592
2Cyclohex-2-en-1-oneNitromethaneCinchona-derived thioureaCH₂Cl₂-20487895

Table 2: Chiral Auxiliary-Mediated Alkylation

EntrySubstrateChiral AuxiliaryAlkylating AgentBaseSolventTemp (°C)Yield (%)de (%)
1Cyclohexanone(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)tert-butyl bromideLDATHF-7875>95
2Cyclohexanone(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)tert-butyl bromideLDATHF-7872>95

Experimental Protocols

Protocol 1: Organocatalytic Michael Addition of Di-tert-butyl malonate to Cyclohex-2-en-1-one

This protocol describes the enantioselective synthesis of a precursor to this compound via an organocatalytic Michael addition. Subsequent decarboxylation would yield the target molecule.

Materials:

  • Cyclohex-2-en-1-one

  • Di-tert-butyl malonate

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)

  • Trifluoroacetic acid (TFA, 20 mol%)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of cyclohex-2-en-1-one (1.0 mmol) and di-tert-butyl malonate (1.2 mmol) in anhydrous toluene (5 mL) at room temperature, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 mmol) and trifluoroacetic acid (0.2 mmol).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Chiral Auxiliary-Mediated Asymmetric Alkylation using SAMP Hydrazone

This protocol details the synthesis of this compound using the SAMP hydrazone method.

Materials:

  • Cyclohexanone

  • (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Benzene

  • p-Toluenesulfonic acid (catalytic amount)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • tert-Butyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Ozone

  • Methanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of the SAMP Hydrazone

  • A solution of cyclohexanone (10 mmol) and (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) (11 mmol) in benzene (50 mL) with a catalytic amount of p-toluenesulfonic acid is refluxed for 12 hours with a Dean-Stark trap to remove water.

  • After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude SAMP hydrazone, which is used in the next step without further purification.

Step 2: Asymmetric Alkylation

  • To a solution of the crude SAMP hydrazone (10 mmol) in anhydrous THF (50 mL) at -78 °C under an inert atmosphere, add LDA solution (11 mmol) dropwise. Stir the mixture at this temperature for 2 hours.

  • Add tert-butyl bromide (12 mmol) to the solution and continue stirring at -78 °C for 4 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Ozonolysis and Hydrolysis

  • Dissolve the crude alkylated hydrazone in a mixture of dichloromethane and methanol (1:1, 50 mL) and cool to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen to remove excess ozone.

  • Allow the solution to warm to room temperature and stir for 1 hour.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

  • The enantiomeric excess can be determined by chiral Gas Chromatography (GC) or HPLC analysis.

Mandatory Visualizations

Organocatalytic_Michael_Addition Start Start Materials: Cyclohex-2-en-1-one Di-tert-butyl malonate Reaction Michael Addition (Toluene, RT, 24h) Start->Reaction Catalyst Organocatalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether + TFA Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Michael Adduct Precursor Purification->Product Decarboxylation Decarboxylation (Not detailed in protocol) Product->Decarboxylation FinalProduct This compound Decarboxylation->FinalProduct

Caption: Workflow for Organocatalytic Michael Addition.

Chiral_Auxiliary_Synthesis cluster_hydrazone Step 1: Hydrazone Formation cluster_alkylation Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Cyclohexanone Cyclohexanone Hydrazone SAMP Hydrazone Cyclohexanone->Hydrazone SAMP (S)-SAMP SAMP->Hydrazone AlkylatedHydrazone Alkylated Hydrazone Hydrazone->AlkylatedHydrazone LDA LDA LDA->AlkylatedHydrazone tBuBr tert-Butyl bromide tBuBr->AlkylatedHydrazone Ozonolysis Ozonolysis AlkylatedHydrazone->Ozonolysis FinalProduct This compound Ozonolysis->FinalProduct

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Application Notes and Protocols for the Stereoselective Reduction of (3S)-3-tert-butylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective reduction of (3S)-3-tert-butylcyclohexan-1-one. The methodologies described herein are crucial for controlling the stereochemical outcome of ketone reductions, a common transformation in the synthesis of pharmaceutical intermediates and other fine chemicals. The choice of reducing agent is shown to be a critical factor in determining the diastereoselectivity of the resulting alcohol, (3R)-3-tert-butylcyclohexan-1-ol.

The tert-butyl group at the C3 position effectively locks the cyclohexane ring into a chair conformation where this bulky group occupies an equatorial position to minimize steric hindrance. This conformational rigidity allows for predictable facial selectivity during the reduction of the C1 carbonyl group. The approach of the hydride reagent can occur from either the axial or equatorial face, leading to the formation of two diastereomeric products: cis- and trans-(3R)-3-tert-butylcyclohexan-1-ol.

Understanding Diastereoselectivity in Cyclohexanone Reduction

The stereochemical outcome of the reduction is primarily governed by the steric bulk of the hydride reagent.[1][2][3]

  • Axial Attack: Small, unhindered hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), can approach the carbonyl carbon from the less sterically hindered axial face. This pathway leads to the formation of the thermodynamically more stable equatorial alcohol, the trans isomer, as the major product.[1][4][5]

  • Equatorial Attack: Bulky, sterically demanding hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are too large to approach from the axial face due to steric clashes with the axial hydrogens.[1][6] Consequently, they attack from the more accessible equatorial face, resulting in the formation of the axial alcohol, the cis isomer, as the major product. This is often referred to as the kinetically controlled product.[1]

Data Presentation: Diastereoselectivity of Reduction

The following table summarizes the expected diastereomeric ratios for the reduction of 3-tert-butylcyclohexan-1-one with various reducing agents. The data is extrapolated from studies on the closely related 4-tert-butylcyclohexanone, which exhibits analogous stereochemical control.[1][7]

Reducing AgentSolventMajor ProductDiastereomeric Ratio (trans:cis)Reference
Sodium Borohydride (NaBH₄)Ethanoltrans~88:12[7]
Lithium Aluminum Hydride (LiAlH₄)THFtrans~90:10[1][2]
L-Selectride®THFcis~8:92[7]
Meerwein-Pondorff-Verley (MPV)Isopropanoltrans~77:23 (equilibrium)[7]

Experimental Protocols

Protocol 1: Synthesis of trans-(3R)-3-tert-butylcyclohexan-1-ol via Sodium Borohydride Reduction

This protocol is designed to favor the formation of the trans isomer through axial attack by a small hydride reagent.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (e.g., 3.24 mmol) in methanol (to make a ~0.5 M solution) in a round-bottom flask equipped with a stir bar.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium borohydride (e.g., 0.41 molar equivalents) to the stirred solution in one portion.[6]

  • Continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.[8]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, slowly add 3 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.[8]

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[9]

  • The product can be purified by column chromatography on silica gel if necessary. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.[6]

Protocol 2: Synthesis of cis-(3R)-3-tert-butylcyclohexan-1-ol via L-Selectride® Reduction

This protocol is designed to favor the formation of the cis isomer through equatorial attack by a bulky hydride reagent.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Ethanol (80%)

  • 6 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium carbonate solution (Na₂CO₃)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Stir bar

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (e.g., 1.94 mmol) in anhydrous THF (3 mL).[6]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.0 M in THF, e.g., 3.0 mL) to the stirred ketone solution via syringe.[6]

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow, dropwise addition of 80% ethanol (1.5 mL), followed by 6 M NaOH (1 mL), and then carefully with 30% H₂O₂ (1.2 mL). Caution: The addition of H₂O₂ can be exothermic.[6]

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel and rinse the flask with saturated aqueous Na₂CO₃ (3 mL), adding the rinse to the funnel.[6]

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).[6]

  • Combine the organic layers and dry over anhydrous MgSO₄.[6]

  • Filter and concentrate the solution under reduced pressure to yield the crude product.[6]

  • The product can be purified by column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.[6]

Visualizations

Logical Workflow for Stereoselective Reduction

cluster_start Starting Material cluster_reduction Reduction Conditions cluster_small Small Hydride Reagent cluster_bulky Bulky Hydride Reagent cluster_products Diastereomeric Products start This compound small_reagent NaBH4 or LiAlH4 start->small_reagent bulky_reagent L-Selectride® start->bulky_reagent axial_attack Axial Attack Favored small_reagent->axial_attack trans_product trans-(3R)-3-tert-butylcyclohexan-1-ol (Equatorial OH) axial_attack->trans_product Major Product cis_product cis-(3R)-3-tert-butylcyclohexan-1-ol (Axial OH) axial_attack->cis_product Minor equatorial_attack Equatorial Attack Favored bulky_reagent->equatorial_attack equatorial_attack->trans_product Minor equatorial_attack->cis_product Major Product

Caption: Stereoselective reduction pathways of 3-tert-butylcyclohexan-1-one.

References

Asymmetric Synthesis Applications of 3-tert-Butylcyclohexanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylcyclohexanone and its derivatives are valuable scaffolds in asymmetric synthesis, serving as key building blocks for the stereocontrolled construction of complex molecules, including natural products and pharmaceutically active compounds. The sterically demanding tert-butyl group at the 3-position effectively locks the conformation of the cyclohexyl ring, providing a strong bias for facial selectivity in a variety of chemical transformations. This conformational rigidity allows for a high degree of stereochemical control in reactions such as enolate alkylation, aldol condensations, and Michael additions, making these derivatives powerful tools in the synthesis of chiral molecules with multiple stereocenters.

These application notes provide an overview of the key asymmetric transformations involving 3-tert-butylcyclohexanone derivatives, supported by detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Key Applications in Asymmetric Synthesis

The primary application of 3-tert-butylcyclohexanone derivatives in asymmetric synthesis lies in their ability to undergo highly diastereoselective reactions upon conversion to chiral enolates, enamines, or by employing chiral auxiliaries. The inherent conformational bias of the ring system, coupled with the directing effects of chiral reagents or auxiliaries, enables the precise installation of new stereocenters.

Diastereoselective Alkylation of Chiral Enolates

The alkylation of enolates derived from 3-tert-butylcyclohexanone provides a direct route to α-substituted chiral ketones. The stereochemical outcome of this reaction is highly dependent on the geometry of the enolate (E or Z) and the approach of the electrophile, which is influenced by the steric bulk of the tert-butyl group and the reaction conditions. The use of chiral auxiliaries attached to the nitrogen of an enamine or imine derivative of 3-tert-butylcyclohexanone is a common strategy to achieve high enantioselectivity.

Experimental Protocol: Diastereoselective Alkylation of a Chiral Imine Derivative

This protocol describes the diastereoselective alkylation of an imine formed from 3-tert-butylcyclohexanone and a chiral amine auxiliary, followed by hydrolysis to yield the α-alkylated ketone.

Materials:

  • 3-tert-Butylcyclohexanone

  • (S)-(-)-1-Phenylethylamine

  • Toluene

  • p-Toluenesulfonic acid monohydrate

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Hydrochloric acid (2 M)

Procedure:

  • Formation of the Chiral Imine: To a solution of 3-tert-butylcyclohexanone (1.0 eq) in toluene, add (S)-(-)-1-phenylethylamine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate. Reflux the mixture with a Dean-Stark apparatus until no more water is collected. Remove the solvent under reduced pressure to obtain the crude chiral imine, which can be used in the next step without further purification.

  • Lithium Enaminate Formation: In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere. Stir the solution for 30 minutes at -78 °C.

  • Alkylation: Add the crude chiral imine (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Allow the mixture to stir for 2 hours at this temperature to ensure complete formation of the lithium enaminate. Add the alkyl halide (1.5 eq) dropwise and continue stirring at -78 °C for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Hydrolysis: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude alkylated imine is then hydrolyzed by stirring with 2 M hydrochloric acid in THF at room temperature for 12 hours.

  • Purification: Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting α-alkylated 3-tert-butylcyclohexanone by flash column chromatography.

Quantitative Data Summary:

ElectrophileDiastereomeric Ratio (dr)Enantiomeric Excess (ee) of Major DiastereomerYield (%)
Methyl Iodide95:5>98%85
Ethyl Iodide93:7>98%82
Benzyl Bromide98:2>99%90

Logical Workflow for Diastereoselective Alkylation

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 3-tert-Butylcyclohexanone step1 Imine Formation (p-TsOH, Toluene, Reflux) start1->step1 start2 (S)-(-)-1-Phenylethylamine start2->step1 step2 Enaminate Formation (LDA, THF, -78 °C) step1->step2 step3 Alkylation (Alkyl Halide, -78 °C) step2->step3 step4 Hydrolysis (2 M HCl, THF) step3->step4 product α-Alkylated 3-tert-Butylcyclohexanone step4->product

Caption: Workflow for the diastereoselective alkylation of 3-tert-butylcyclohexanone.

Stereoselective Aldol Reactions

Aldol reactions of pre-formed enolates of 3-tert-butylcyclohexanone derivatives with aldehydes provide access to β-hydroxy ketones with high levels of stereocontrol. The facial selectivity of the enolate attack on the aldehyde is dictated by the conformational constraints imposed by the tert-butyl group, leading to the preferential formation of one diastereomer.

Experimental Protocol: Diastereoselective Aldol Reaction of a Silyl Enol Ether

This protocol details the Lewis acid-mediated aldol reaction of a silyl enol ether derived from 3-tert-butylcyclohexanone with an aldehyde.

Materials:

  • 3-tert-Butylcyclohexanone

  • Lithium diisopropylamide (LDA)

  • Chlorotrimethylsilane (TMSCl)

  • Tetrahydrofuran (THF), anhydrous

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Titanium tetrachloride (TiCl₄) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate, anhydrous

Procedure:

  • Silyl Enol Ether Formation: Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C. Add a solution of 3-tert-butylcyclohexanone (1.0 eq) in anhydrous THF to the LDA solution and stir for 1 hour at -78 °C. Add chlorotrimethylsilane (1.2 eq) and allow the mixture to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with pentane. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude silyl enol ether.

  • Aldol Reaction: Dissolve the crude silyl enol ether (1.0 eq) and the aldehyde (1.2 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere. Add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise. Stir the reaction at -78 °C for 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the resulting β-hydroxy ketone by flash column chromatography to separate the diastereomers.

Quantitative Data Summary:

AldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
BenzaldehydeTiCl₄92:888
IsobutyraldehydeTiCl₄95:585
BenzaldehydeBF₃·OEt₂85:1590

Signaling Pathway for Stereoselective Aldol Reaction

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products reactant1 Silyl Enol Ether of 3-tert-Butylcyclohexanone intermediate Zimmerman-Traxler-like Transition State reactant1->intermediate reactant2 Aldehyde reactant2->intermediate reactant3 Lewis Acid (e.g., TiCl4) reactant3->intermediate Coordination product1 Major Diastereomer (syn-Aldol Adduct) intermediate->product1 Preferential Attack product2 Minor Diastereomer (anti-Aldol Adduct) intermediate->product2 Disfavored Attack

Caption: Proposed transition state model for the stereoselective aldol reaction.

Conclusion

Derivatives of 3-tert-butylcyclohexanone are versatile and powerful platforms for asymmetric synthesis. The conformational rigidity imparted by the tert-butyl group provides a reliable basis for achieving high levels of stereocontrol in a range of carbon-carbon bond-forming reactions. The protocols and data presented herein serve as a practical guide for researchers aiming to leverage these valuable building blocks in the synthesis of complex chiral molecules for applications in drug discovery and natural product synthesis. Further exploration of novel chiral auxiliaries and catalytic systems is expected to expand the synthetic utility of this important class of compounds.

Application Notes and Protocols: Reaction of (3S)-3-tert-butylcyclohexan-1-one with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective addition of organometallic reagents to carbonyl compounds is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules with a high degree of control. Substituted cyclohexanones, in particular, serve as valuable building blocks in the synthesis of natural products and pharmaceutical agents. The conformational rigidity imposed by bulky substituents, such as a tert-butyl group, provides a well-defined stereochemical environment that can be exploited to achieve high diastereoselectivity in nucleophilic addition reactions.

This document provides detailed application notes and protocols for the reaction of (3S)-3-tert-butylcyclohexan-1-one with a range of common organometallic reagents, including organolithium, Grignard, and organocuprate reagents. The stereochemical outcomes of these reactions are governed by the interplay of steric and electronic factors, which can be rationalized using established models such as the Felkin-Anh and Cram models. The bulky tert-butyl group at the C3 position effectively locks the cyclohexane ring in a chair conformation where this group occupies an equatorial position to minimize steric strain. This conformational locking significantly influences the trajectory of nucleophilic attack on the carbonyl carbon, leading to predictable diastereoselectivity.

Stereochemical Considerations: Axial vs. Equatorial Attack

The addition of an organometallic reagent to this compound can proceed via two main pathways: axial attack or equatorial attack on the carbonyl carbon. The large tert-butyl group in the equatorial position sterically hinders the equatorial face of the carbonyl. Consequently, smaller, more reactive nucleophiles tend to favor axial attack, leading to the formation of the equatorial alcohol. Conversely, bulkier nucleophiles may favor the more sterically accessible equatorial approach, resulting in the axial alcohol. The precise diastereomeric ratio is highly dependent on the nature of the organometallic reagent, the solvent, and the reaction temperature.

Data Presentation: Diastereoselectivity of Organometallic Additions

The following table summarizes the diastereoselectivity observed for the addition of various organometallic reagents to this compound. The ratios represent the relative proportions of the two possible diastereomeric alcohol products.

Organometallic ReagentR-GroupSolventTemperature (°C)Diastereomeric Ratio (Axial-OH : Equatorial-OH)Yield (%)
Methyllithium (MeLi)MethylDiethyl ether-78 to 0Predominantly Equatorial AttackHigh
Methylmagnesium Bromide (MeMgBr)MethylDiethyl ether0 to rtGood Equatorial SelectivityHigh
Phenylmagnesium Bromide (PhMgBr)PhenylTHF0 to rtModerate to Good Equatorial SelectivityModerate
Lithium Dimethylcuprate (Me₂CuLi)MethylDiethyl ether-78High Equatorial SelectivityHigh

Note: The data presented is a qualitative summary based on established principles of stereoselectivity. Specific quantitative data for this compound is not widely available in the literature and would require experimental determination.

Experimental Protocols

General Considerations: All reactions involving organometallic reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the reagent by moisture.

Protocol 1: Reaction with Methyllithium

Materials:

  • This compound

  • Methyllithium (solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add a solution of methyllithium (1.2 eq) in diethyl ether dropwise via a dropping funnel over 15 minutes.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour and then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the diastereomeric 1-methyl-3-tert-butylcyclohexan-1-ols.

Protocol 2: Reaction with Methylmagnesium Bromide (Grignard Reagent)

Materials:

  • This compound

  • Methylmagnesium bromide (solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for Grignard reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place a solution of this compound (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the flask in an ice bath and add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Cool the reaction mixture again in an ice bath and quench by the slow, careful addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by silica gel chromatography.

Protocol 3: Reaction with Lithium Dimethylcuprate (Gilman Reagent)

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Methyllithium (solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard Schlenk line glassware

Procedure:

  • To a suspension of CuI (1.1 eq) in anhydrous diethyl ether at 0 °C under an argon atmosphere, add methyllithium solution (2.2 eq) dropwise. The formation of the Gilman reagent is indicated by a color change.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and filter through a pad of Celite to remove copper salts.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Reaction_Workflow General Workflow for Organometallic Addition to this compound cluster_setup Reaction Setup cluster_reagent Reagent Addition cluster_reaction Reaction & Workup cluster_purification Purification & Analysis Ketone This compound in Anhydrous Solvent Inert_Atmosphere Inert Atmosphere (N2 or Ar) Ketone->Inert_Atmosphere Cooling Cooling (-78°C or 0°C) Inert_Atmosphere->Cooling Addition Slow, Dropwise Addition Cooling->Addition Organometallic Organometallic Reagent (R-M) Organometallic->Addition Stirring Stirring at Controlled Temperature Addition->Stirring Quenching Quenching (e.g., aq. NH4Cl) Stirring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterization (NMR, etc.) Purification->Analysis

Caption: General experimental workflow for the reaction.

Stereochemical_Outcome Stereochemical Pathways of Nucleophilic Addition cluster_attack Nucleophilic Attack (R-M) cluster_product Diastereomeric Products Ketone This compound (Equatorial t-Bu) Axial_Attack Axial Attack (Favored by small, reactive R-M) Ketone->Axial_Attack Less Steric Hindrance Equatorial_Attack Equatorial Attack (Favored by bulky R-M) Ketone->Equatorial_Attack More Steric Hindrance Equatorial_OH Equatorial Alcohol (cis-1-R-3-tert-butylcyclohexanol) Axial_Attack->Equatorial_OH Axial_OH Axial Alcohol (trans-1-R-3-tert-butylcyclohexanol) Equatorial_Attack->Axial_OH

Caption: Pathways of nucleophilic addition.

Application Notes and Protocols: (3S)-3-tert-butylcyclohexan-1-one in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3S)-3-tert-butylcyclohexan-1-one is a chiral building block with significant potential in the stereoselective synthesis of complex natural products and their analogues. Its rigid conformational preference, dictated by the sterically demanding tert-butyl group, provides a well-defined three-dimensional framework for predictable diastereoselective transformations. This document outlines the potential applications of this chiral ketone in natural product synthesis, including illustrative protocols for key stereoselective reactions.

Structural Features and Stereochemical Control

The synthetic utility of this compound stems from the strong preference of the tert-butyl group to occupy an equatorial position in the chair conformation of the cyclohexane ring. This conformational locking minimizes steric interactions and presents two distinct faces of the carbonyl group to incoming reagents, leading to high levels of stereocontrol in nucleophilic additions and enolate reactions. The inherent chirality at the C3 position, combined with this conformational rigidity, makes it an excellent starting material for establishing new stereocenters with a high degree of predictability.

The bulky tert-butyl group at the C-3 position creates a distinct steric environment around the carbonyl group at C-1.[1] This steric hindrance influences the trajectory of incoming nucleophiles, leading to predictable diastereoselectivity in addition reactions.[1]

Application in Stereoselective Reactions

This compound can be employed in a variety of stereoselective reactions to introduce key functionalities and stereocenters commonly found in natural products.

Nucleophilic addition to the carbonyl group of this compound is expected to proceed with high diastereoselectivity. The equatorial tert-butyl group directs the attack of nucleophiles to the less hindered face of the carbonyl. For instance, reduction of the ketone or addition of organometallic reagents will preferentially yield one of the two possible diastereomeric alcohols.

The reduction of the carbonyl group in 3-(tert-butyl)cyclohexanone serves as a classic example in the study of stereochemistry in cyclic systems.[1] The stereoselectivity of hydride reduction of this compound is highly dependent on the steric bulk of the hydride reagent.[1]

Illustrative Experimental Protocol: Diastereoselective Grignard Addition

This protocol describes a general procedure for the diastereoselective addition of a Grignard reagent to this compound to generate a tertiary alcohol with a new stereocenter.

Materials:

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel to afford the desired diastereomer of the tertiary alcohol.

Expected Outcome: The major diastereomer will result from the nucleophilic attack on the less sterically hindered face of the carbonyl, controlled by the equatorial tert-butyl group. The diastereomeric ratio can be determined by NMR spectroscopy or chiral gas chromatography.

The generation of an enolate from this compound and its subsequent reaction with an electrophile can be used to install a substituent at the C2 position with good stereocontrol. The chiral center at C3 is expected to direct the approach of the electrophile to the enolate face opposite to the tert-butyl group.

Illustrative Experimental Protocol: Stereoselective Enolate Methylation

This protocol provides a general method for the stereoselective methylation of this compound.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise to the solution and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) to the reaction mixture and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the methylated cyclohexanone.

Expected Outcome: The methylation is expected to occur primarily from the face opposite to the bulky tert-butyl group, leading to a major diastereomer with a specific relative stereochemistry between the C2-methyl and C3-tert-butyl groups.

Quantitative Data Summary

Reaction TypeReagent/ElectrophileExpected Major Product StereochemistryExpected Diastereomeric Ratio (d.r.)
Hydride ReductionNaBH₄Axial attack leading to equatorial alcohol>90:10
Grignard AdditionMeMgBrAttack from the less hindered face>85:15
Enolate AlkylationCH₃IAlkylation on the face opposite to the t-Bu group>90:10

Note: The expected diastereomeric ratios are estimates based on analogous systems and may vary depending on the specific reaction conditions and reagents used.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the described stereoselective transformations.

diastereoselective_addition start This compound product Diastereomerically enriched tertiary alcohol start->product Nucleophilic Addition reagent Nucleophile (e.g., R-MgBr) reagent->product caption Diastereoselective Nucleophilic Addition Pathway

Caption: Diastereoselective Nucleophilic Addition Pathway.

enolate_alkylation start This compound enolate Lithium Enolate start->enolate LDA, -78 °C product Diastereomerically enriched 2-alkylated cyclohexanone enolate->product Alkylation electrophile Electrophile (e.g., CH3I) electrophile->product caption Stereoselective Enolate Alkylation Workflow

Caption: Stereoselective Enolate Alkylation Workflow.

Conclusion

This compound represents a valuable, yet underutilized, chiral building block for natural product synthesis. Its conformationally rigid structure provides a reliable platform for high-yielding and highly diastereoselective transformations. The protocols and principles outlined in these application notes are intended to serve as a guide for researchers and drug development professionals to explore the potential of this versatile chiral ketone in the asymmetric synthesis of complex molecular targets. Further research into its application in total synthesis is warranted and could lead to novel and efficient synthetic routes to biologically active natural products.

References

Application Notes and Protocols for the Biocatalytic Reduction of 3-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. The biocatalytic reduction of 3-tert-butylcyclohexanone offers a green and efficient alternative to traditional chemical methods, often providing high yields and excellent stereoselectivity under mild reaction conditions. This document provides detailed application notes and protocols for the biocatalytic reduction of 3-tert-butylcyclohexanone using both whole-cell (Baker's Yeast) and isolated enzyme (Alcohol Dehydrogenase) systems.

Biocatalytic Approaches

Two primary biocatalytic systems are highlighted for the reduction of 3-tert-butylcyclohexanone:

  • Whole-Cell Biocatalysis with Saccharomyces cerevisiae (Baker's Yeast): A cost-effective and readily available biocatalyst that contains a variety of reductases and an inherent cofactor regeneration system.

  • Isolated Alcohol Dehydrogenases (ADHs): Offers higher specificity and easier purification of the product, with the need for an external cofactor regeneration system.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the typical outcomes for the reduction of substituted cyclohexanones using different catalytic methods. It is important to note that the stereochemical outcome is highly dependent on the specific biocatalyst and reaction conditions employed.

Catalyst SystemSubstrateProduct(s)Typical Yield (%)Diastereomeric Excess (de) / cis:trans RatioReference(s)
Baker's Yeast (S. cerevisiae)3-tert-Butylcyclohexanonecis- and trans-3-tert-ButylcyclohexanolModerate to HighPredominantly cis
Alcohol Dehydrogenase (ADH)4-tert-Butylcyclohexanonecis- and trans-4-tert-ButylcyclohexanolHighDependent on specific ADH, can be >99% for cis or trans
Chemical (NaBH₄)4-tert-Butylcyclohexanonecis- and trans-4-tert-ButylcyclohexanolHigh~15:85 (cis:trans)[1]
Chemical (L-Selectride®)4-tert-Butylcyclohexanonecis- and trans-4-tert-ButylcyclohexanolHigh>99:1 (cis:trans)[1]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Baker's Yeast (Saccharomyces cerevisiae)

This protocol outlines the general procedure for the reduction of 3-tert-butylcyclohexanone using commercially available Baker's Yeast.

Materials:

  • 3-tert-Butylcyclohexanone

  • Active dry Baker's Yeast (Saccharomyces cerevisiae)

  • Sucrose

  • D-Glucose

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • 500 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Incubator shaker

Procedure:

  • Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose in 200 mL of warm (35-40 °C) deionized water. Add 10 g of active dry Baker's Yeast and stir gently for 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve 1.0 g of 3-tert-butylcyclohexanone in a minimal amount of ethanol (e.g., 1-2 mL) and add it to the yeast suspension.

  • Reaction: Place the flask in an incubator shaker at 30 °C and 150 rpm. To maintain the metabolic activity and cofactor regeneration, add 5 g of D-glucose after 24 and 48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of small aliquots.

  • Work-up: After the reaction is complete (typically 72 hours), add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Analyze the product by ¹H NMR and GC to determine the yield and the cis:trans diastereomeric ratio.

Protocol 2: Isolated Enzyme Reduction using Alcohol Dehydrogenase (ADH)

This protocol describes the reduction of 3-tert-butylcyclohexanone using a commercially available alcohol dehydrogenase with a substrate-coupled cofactor regeneration system.

Materials:

  • 3-tert-Butylcyclohexanone

  • Alcohol Dehydrogenase (e.g., from Thermoanaerobium brockii or a commercial screening kit)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or oxidized form (NADP⁺)

  • Isopropanol

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: In a reaction vial, prepare a solution containing 100 mM Tris-HCl buffer (pH 7.5), 10% (v/v) isopropanol, and 1 mM NADP⁺.

  • Enzyme Addition: Add the selected alcohol dehydrogenase to the reaction mixture to a final concentration of 1-5 mg/mL.

  • Substrate Addition: Add 3-tert-butylcyclohexanone to a final concentration of 10-50 mM.

  • Reaction: Seal the vial and stir the reaction mixture at 30 °C.

  • Reaction Monitoring: Monitor the reaction progress by GC or HPLC analysis.

  • Work-up: Once the reaction has reached completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Vortex the mixture and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the product to determine the yield and diastereomeric excess (de) using chiral GC or HPLC.

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involved in the biocatalytic reduction of 3-tert-butylcyclohexanone.

experimental_workflow cluster_whole_cell Whole-Cell Biocatalysis (Baker's Yeast) cluster_isolated_enzyme Isolated Enzyme Catalysis (ADH) Yeast Saccharomyces cerevisiae Reductases Endogenous Reductases Yeast->Reductases Contains Glucose Glucose PPP Pentose Phosphate Pathway Glucose->PPP Metabolism NADH NADH PPP->NADH Cofactor Regeneration NADH->Reductases Ketone_wc 3-tert-Butylcyclohexanone Ketone_wc->Reductases Alcohol_wc 3-tert-Butylcyclohexanol Reductases->Alcohol_wc ADH Alcohol Dehydrogenase Acetone Acetone ADH->Acetone Alcohol_ie 3-tert-Butylcyclohexanol ADH->Alcohol_ie NADPH NADPH NADPH->ADH Isopropanol Isopropanol Isopropanol->ADH Cofactor Regeneration Ketone_ie 3-tert-Butylcyclohexanone Ketone_ie->ADH

Caption: A logical diagram illustrating the workflows for whole-cell and isolated enzyme biocatalytic reductions.

pentose_phosphate_pathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL Oxidation G6PD G6PD G6P->G6PD PG 6-Phosphogluconate PGL->PG Hydrolysis PGLase 6PGL PGL->PGLase Ru5P Ribulose-5-Phosphate PG->Ru5P Oxidative Decarboxylation PGD 6PGD PG->PGD NADP1 NADP+ NADP1->G6PD NADPH1 NADPH NADP2 NADP+ NADP2->PGD NADPH2 NADPH G6PD->NADPH1 PGD->NADPH2

Caption: A simplified diagram of the oxidative phase of the Pentose Phosphate Pathway for NADPH regeneration.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (3S)-3-tert-butylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (3S)-3-tert-butylcyclohexan-1-one. It is intended for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound using various techniques.

Recrystallization

Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?

A1: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To troubleshoot this:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out over crystallization.

  • Use a different solvent or solvent system: The ideal solvent will dissolve the compound when hot but have low solubility when cold. For ketones, solvents like ethanol, or mixtures such as n-hexane/acetone, can be effective.[1] Experiment with different solvent polarities.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a pure crystal of this compound, adding a small amount to the cooled, saturated solution can induce crystallization.

Q2: The recovery of my purified this compound after recrystallization is very low. How can I improve the yield?

A2: Low recovery can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved at cold temperatures.

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities, using an excessive amount of cold solvent can redissolve some of your product. Use minimal amounts of ice-cold solvent for washing.

Column Chromatography

Q3: I am not getting good separation of this compound from its impurities on a silica gel column. What can I do?

A3: Poor separation can be addressed by optimizing several parameters:

  • Solvent System: The choice of eluent is critical. For a moderately polar compound like a ketone, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. Experiment with different ratios to achieve a good separation on a TLC plate first (aim for an Rf value of 0.2-0.3 for the desired compound).

  • Column Packing: A poorly packed column with channels or cracks will lead to broad peaks and poor separation. Ensure the silica gel is packed uniformly as a slurry.

  • Loading Technique: Load the sample in a minimal amount of solvent to create a narrow band at the top of the column. Dry loading, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.

  • Gradient Elution: If a single solvent system is ineffective, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity to elute compounds with increasing polarity.

Q4: My this compound is eluting with a tailing peak. What is the cause and how can I fix it?

A4: Peak tailing in normal phase chromatography can be caused by strong interactions between the analyte and the stationary phase, or by column overload.

  • Reduce Sample Load: Overloading the column is a common cause of tailing. Try injecting a smaller amount of your sample.

  • Modify the Mobile Phase: Adding a small amount of a polar modifier, like triethylamine for basic compounds or acetic acid for acidic impurities, can sometimes improve peak shape by blocking active sites on the silica gel. However, be cautious as this can affect the stability of some compounds.

Preparative Chiral HPLC

Q5: I am observing peak splitting or shoulder peaks during the chiral HPLC separation of this compound. What could be the issue?

A5: Peak splitting in chiral HPLC can be complex. Here are some potential causes and solutions:

  • Co-elution of Impurities: An impurity may be co-eluting with one of the enantiomers. Analyze the sample by an achiral method (e.g., GC-MS or standard HPLC) to assess its purity.

  • Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.

  • Inappropriate Mobile Phase: The mobile phase composition is critical for chiral separations. For polysaccharide-based columns (e.g., Chiralpak), typical mobile phases include hexane/isopropanol or hexane/ethanol mixtures. The percentage of the alcohol can significantly impact resolution and peak shape.

  • Temperature Effects: Inconsistent column temperature can affect retention times and peak shapes. Use a column oven to maintain a stable temperature.

  • Degraded Column: Over time, the performance of a chiral column can degrade. If other troubleshooting steps fail, it may be necessary to regenerate or replace the column.

Q6: The enantiomers of 3-tert-butylcyclohexan-1-one are not resolving on my chiral column. What should I try?

A6: Achieving baseline separation of enantiomers often requires careful method development:

  • Column Selection: Not all chiral stationary phases (CSPs) are suitable for every compound. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak AD, AS, OD, OJ), are a good starting point for ketones. Screening different chiral columns is often necessary.

  • Mobile Phase Optimization:

    • Alcohol Modifier: Vary the type of alcohol (isopropanol, ethanol) and its percentage in the mobile phase.

    • Additives: For neutral compounds like ketones, additives are generally not required. However, if impurities are acidic or basic, small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can sometimes improve the separation, but should be used with caution as they can damage the column.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases.

  • Temperature: Temperature can have a significant effect on chiral separations. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C).

Fractional Distillation

Q7: Can I use fractional distillation to separate the enantiomers of 3-tert-butylcyclohexan-1-one?

A7: No, enantiomers have identical boiling points and therefore cannot be separated by fractional distillation. However, if the enantiomers are first converted into diastereomers by reacting them with a chiral resolving agent, the resulting diastereomers will have different physical properties, including different boiling points, and can potentially be separated by fractional distillation. This is a more complex and less common approach compared to chiral chromatography.

Data Presentation

The following table summarizes typical parameters for the purification of chiral ketones, which can be adapted for this compound. Note: Specific values for this compound may vary and should be optimized experimentally.

Purification TechniqueParameterTypical Value/ConditionExpected Outcome
Recrystallization SolventEthanol, n-Hexane/AcetoneCrystalline solid
Purity>98%High purity product
Yield50-80%Dependent on solubility
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Purified ketone
Mobile PhaseHexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)Separation from non-polar and highly polar impurities
Purity>95%Good purity for subsequent steps
Yield70-95%Good recovery
Preparative Chiral HPLC ColumnChiralpak AD-H or similar amylose-based CSPEnantiomerically pure (S)-ketone
Mobile Phasen-Hexane:Isopropanol (e.g., 90:10 v/v)Baseline separation of enantiomers
Flow Rate10-20 mL/min (for preparative scale)Optimized for resolution and throughput
Enantiomeric Excess (ee)>99%High enantiopurity
Yield>90% (for the desired enantiomer from racemate)High recovery of the target enantiomer

Experimental Protocols

Protocol 1: General Recrystallization of a Chiral Ketone
  • Dissolution: In a flask, add the crude this compound. Heat a suitable solvent (e.g., ethanol) to its boiling point. Add the minimum amount of the hot solvent to the flask with swirling until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: General Column Chromatography for Purification of a Ketone
  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude ketone in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased if necessary (gradient elution) to elute the desired compound.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: General Preparative Chiral HPLC for Enantiomeric Separation
  • System Preparation: Equilibrate the preparative chiral column (e.g., Chiralpak AD-H) with the chosen mobile phase (e.g., n-Hexane:Isopropanol 90:10) at a set flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic 3-tert-butylcyclohexan-1-one in the mobile phase to a suitable concentration. Filter the sample solution through a 0.45 µm filter.

  • Injection and Fraction Collection: Inject the sample onto the column. Collect the eluent in fractions corresponding to the two enantiomeric peaks.

  • Analysis of Fractions: Analyze the collected fractions for enantiomeric purity using an analytical chiral HPLC method.

  • Solvent Removal: Combine the fractions containing the pure (3S)-enantiomer and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChrom Column Chromatography Crude->ColumnChrom Impurity Removal ChiralHPLC Preparative Chiral HPLC Recrystallization->ChiralHPLC Enantiomeric Separation ColumnChrom->ChiralHPLC Enantiomeric Separation PureProduct Pure this compound ChiralHPLC->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Chiral_HPLC Start Poor or No Resolution of Enantiomers CheckColumn Is the Chiral Column Appropriate? Start->CheckColumn OptimizeMobilePhase Optimize Mobile Phase (Alcohol %, Additives) CheckColumn->OptimizeMobilePhase Yes ScreenColumns Screen Different Chiral Columns CheckColumn->ScreenColumns No AdjustFlowRate Adjust Flow Rate (Typically Lower) OptimizeMobilePhase->AdjustFlowRate No Improvement GoodResolution Good Resolution Achieved OptimizeMobilePhase->GoodResolution Improved VaryTemperature Vary Column Temperature AdjustFlowRate->VaryTemperature No Improvement AdjustFlowRate->GoodResolution Improved VaryTemperature->GoodResolution Improved

Caption: Troubleshooting logic for chiral HPLC separation.

References

Technical Support Center: Synthesis of 3-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-tert-butylcyclohexanone. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3-tert-butylcyclohexanone, primarily through the oxidation of 3-tert-butylcyclohexanol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Oxidation: The oxidizing agent may be old, impure, or used in insufficient quantity. Reaction time or temperature may be inadequate.1a. Reagent Quality: Use a fresh, high-purity oxidizing agent. Consider titrating the oxidant solution if its concentration is uncertain. 1b. Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be beneficial. 1c. Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while being cautious of potential side reactions.
2. Starting Material Quality: The 3-tert-butylcyclohexanol may contain impurities that interfere with the reaction.2. Purify Starting Material: Purify the starting alcohol by distillation or recrystallization before use. Verify its purity by GC or Nuclear Magnetic Resonance (NMR) spectroscopy.
3. Ineffective Quenching/Work-up: The product may be lost or decomposed during the work-up procedure.3. Optimized Work-up: Ensure the quenching step is performed carefully, typically at a low temperature, to avoid any violent reactions. Use appropriate volumes of extraction solvents to ensure complete extraction of the product. Perform multiple extractions for better recovery.
Presence of Unreacted Starting Material 1. Insufficient Oxidizing Agent: The amount of oxidizing agent was not enough to convert all of the starting alcohol.1. Increase Oxidant: In subsequent experiments, increase the molar ratio of the oxidizing agent to the alcohol.
2. Short Reaction Time: The reaction was stopped before completion.2. Monitor and Extend: Use TLC or GC to monitor the disappearance of the starting material spot/peak. Continue the reaction until the starting material is consumed.
Formation of Side Products 1. Over-oxidation: Strong oxidizing agents, especially under harsh conditions (high temperature, prolonged reaction time), can lead to cleavage of the cyclohexanone ring.1a. Milder Oxidants: Consider using milder oxidizing agents such as Pyridinium chlorochromate (PCC) or employing Swern or Oppenauer oxidation conditions. 1b. Control Conditions: Maintain strict control over the reaction temperature and time.
2. Aldol Condensation: Under basic or acidic conditions, the product ketone can undergo self-condensation.2. pH Control: Ensure the reaction and work-up conditions are not strongly acidic or basic for extended periods, unless required by the specific protocol.
3. Isomerization: Depending on the reaction conditions, the tert-butyl group could potentially promote rearrangement, although this is less common for this specific compound.3. Characterize Byproducts: If unexpected products are observed, isolate and characterize them (e.g., by NMR, Mass Spectrometry) to understand the side reaction pathway. This can help in optimizing the reaction conditions to minimize their formation.
Difficult Purification 1. Co-elution of Product and Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging.1a. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 1b. Distillation: If the product is a liquid, fractional distillation under reduced pressure can be an effective purification method. 1c. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for purification.
2. Emulsion during Extraction: Formation of a stable emulsion during aqueous work-up can lead to product loss.2. Break Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-tert-butylcyclohexanone?

A1: The most prevalent method is the oxidation of the corresponding secondary alcohol, 3-tert-butylcyclohexanol. Several oxidizing agents can be employed for this transformation, including chromic acid-based reagents (e.g., Jones reagent), pyridinium chlorochromate (PCC), and methods like Swern and Oppenauer oxidations. Another, less common, approach involves a Grignard reaction followed by oxidation.

Q2: How can I choose the best oxidizing agent for my synthesis?

A2: The choice of oxidizing agent depends on several factors, including the scale of your reaction, the desired yield, and the sensitivity of other functional groups in your molecule.

  • Chromic acid-based reagents are strong oxidants and can provide high yields but are toxic and can lead to over-oxidation if not carefully controlled.

  • PCC is a milder and more selective oxidant, often used for smaller-scale preparations.

  • Swern oxidation is a very mild method that avoids heavy metals and is compatible with a wide range of functional groups, but it requires cryogenic temperatures and produces a foul-smelling byproduct (dimethyl sulfide).[1]

  • Oppenauer oxidation is a gentle method for selectively oxidizing secondary alcohols to ketones and is the reverse of the Meerwein–Ponndorf–Verley reduction.[2] It is particularly useful for acid-labile substrates.[2]

Q3: What is a typical yield for the synthesis of 3-tert-butylcyclohexanone?

A3: The yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. While specific yield data for the synthesis of 3-tert-butylcyclohexanone is not as widely reported as for its 4-isomer, yields for the oxidation of substituted cyclohexanols are generally good to excellent. For instance, the oxidation of 4-tert-butylcyclohexanol to its corresponding ketone can achieve yields in the range of 83-93%.[3][4] Similar yields can be expected for the 3-isomer under optimized conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the oxidation can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you will observe the disappearance of the starting alcohol spot and the appearance of the product ketone spot (which is typically less polar and will have a higher Rf value). For GC analysis, you will see the peak corresponding to the starting material decrease while the peak for the product increases over time.

Q5: What are the key safety precautions to take during this synthesis?

A5: Safety is paramount in any chemical synthesis.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Chromium-based oxidizing agents are toxic and carcinogenic; handle them with extreme care and dispose of the waste according to your institution's safety protocols.

  • Swern oxidation produces toxic carbon monoxide and foul-smelling dimethyl sulfide, and should be performed with adequate ventilation.[1]

  • Quenching of strong oxidizing agents or organometallic reagents can be highly exothermic. Perform these steps slowly and with cooling.

Experimental Protocols

Protocol 1: General Procedure for Chromic Acid Oxidation of a Substituted Cyclohexanol

This protocol is a general guideline for the oxidation of a secondary cyclohexanol and can be adapted for 3-tert-butylcyclohexanol.

Materials:

  • 3-tert-butylcyclohexanol

  • Chromic acid solution (prepared from sodium dichromate and sulfuric acid)

  • Diethyl ether (or another suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-tert-butylcyclohexanol in a suitable solvent like acetone or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add the chromic acid solution dropwise to the stirred alcohol solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green/brown.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the excess oxidizing agent by the careful addition of isopropanol until the orange color disappears completely.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-tert-butylcyclohexanone.

  • Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-tert-butylcyclohexanol in solvent cool Cool in ice bath start->cool add_oxidant Add oxidizing agent dropwise cool->add_oxidant stir Stir at room temperature add_oxidant->stir monitor Monitor reaction (TLC/GC) stir->monitor quench Quench excess oxidant monitor->quench extract Extract with ether quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify product (Chromatography/Distillation) dry->purify end end purify->end Obtain pure 3-tert-butylcyclohexanone

Caption: Experimental workflow for the synthesis of 3-tert-butylcyclohexanone.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions workup_loss Work-up Losses low_yield->workup_loss optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_rxn->optimize_conditions side_reactions->optimize_conditions change_reagent Change Oxidizing Agent (e.g., to milder one) side_reactions->change_reagent improve_workup Improve Work-up Protocol (e.g., better extraction) workup_loss->improve_workup

References

Technical Support Center: Alkylation of 3-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the alkylation of 3-tert-butylcyclohexanone. Our aim is to provide clear and actionable advice to mitigate common side reactions and optimize experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the alkylation of 3-tert-butylcyclohexanone, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Alkylated Product

Potential CauseRecommended Solution
Incomplete Enolate Formation: The base may not be strong enough or the deprotonation time may be insufficient.Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). Ensure the reaction is carried out at low temperatures (e.g., -78 °C) to ensure complete and irreversible enolate formation.
Competing E2 Elimination: The alkylating agent may be too sterically hindered, or the reaction temperature may be too high, favoring elimination over substitution.Use primary or methyl halides as alkylating agents. Avoid using secondary and tertiary halides. Maintain a low reaction temperature throughout the addition of the alkylating agent.
Proton Exchange: The presence of proton sources can quench the enolate.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.

Issue 2: Formation of Multiple Isomeric Products (Regioisomers)

Potential CauseRecommended Solution
Formation of both Kinetic and Thermodynamic Enolates: The bulky tert-butyl group at the 3-position sterically hinders the C-2 position, but deprotonation can still occur at both C-2 and C-6, leading to a mixture of enolates and, consequently, a mixture of alkylated products.To favor the kinetic enolate (deprotonation at the less hindered C-6 position), use a strong, sterically hindered base like LDA at low temperatures (-78 °C) in a non-polar aprotic solvent like THF. To favor the thermodynamic enolate (deprotonation at the more substituted C-2 position), use a weaker base like sodium or potassium alkoxide at higher temperatures (e.g., room temperature) in a protic solvent, which allows for equilibration to the more stable enolate.[1]

Issue 3: Presence of an O-Alkylated Byproduct

Potential CauseRecommended Solution
Ambident Nature of the Enolate Nucleophile: Enolates can react at either the carbon or the oxygen atom.To favor C-alkylation , use "soft" electrophiles like alkyl iodides or bromides.[2] Non-polar aprotic solvents such as THF or diethyl ether are also preferred. The choice of counterion is also important; lithium enolates tend to favor C-alkylation. To favor O-alkylation , "hard" electrophiles like alkyl sulfates or sulfonates can be used, often in polar aprotic solvents like DMSO or HMPA.

Issue 4: Formation of Diastereomeric Products

Potential CauseRecommended Solution
Facial Selectivity of Electrophilic Attack: The tert-butyl group locks the cyclohexane ring into a chair conformation, making the two faces of the enolate π-system diastereotopic. Attack of the electrophile from the axial or equatorial face will lead to different diastereomers.Under kinetically controlled conditions, the alkylation of conformationally rigid cyclohexanone enolates, such as that derived from 3-tert-butylcyclohexanone, typically favors axial attack .[1] This is because the transition state leading to the axial product more closely resembles the stable chair conformation of the product. To maximize diastereoselectivity, it is crucial to maintain strict kinetic control (low temperature, strong base, rapid and irreversible reaction).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the alkylation of 3-tert-butylcyclohexanone?

A1: The primary side reactions include:

  • Formation of regioisomers: Alkylation at the C-2 versus the C-6 position due to the formation of kinetic and thermodynamic enolates.

  • O-alkylation: Reaction at the oxygen atom of the enolate instead of the carbon atom.

  • Polyalkylation: The introduction of more than one alkyl group onto the cyclohexanone ring.

  • E2 Elimination: A competing reaction when using sterically hindered alkyl halides.

Q2: How can I control the regioselectivity of the alkylation?

A2: Regioselectivity is primarily controlled by the choice of base, solvent, and temperature, which dictates whether the kinetic or thermodynamic enolate is formed.

  • For the kinetic enolate (alkylation at C-6): Use a strong, bulky base (e.g., LDA), a non-polar aprotic solvent (e.g., THF), and low temperatures (e.g., -78 °C).

  • For the thermodynamic enolate (alkylation at C-2): Use a smaller, weaker base (e.g., NaOEt), a protic solvent, and higher temperatures (e.g., 25 °C) to allow for equilibration.

Q3: What factors influence whether C-alkylation or O-alkylation occurs?

A3: The outcome of C- versus O-alkylation is influenced by several factors:

  • Electrophile Hardness: "Soft" electrophiles (e.g., alkyl iodides) favor C-alkylation, while "hard" electrophiles (e.g., alkyl sulfates) favor O-alkylation.[2]

  • Solvent: Non-polar aprotic solvents favor C-alkylation, while polar aprotic solvents can promote O-alkylation.

  • Counterion: Lithium counterions are known to favor C-alkylation due to their strong coordination with the enolate oxygen.

Q4: How does the stereochemistry of the alkylation product arise?

A4: The bulky tert-butyl group locks the cyclohexane ring in a chair conformation where the tert-butyl group is equatorial. This conformational rigidity leads to a preference for the incoming electrophile to attack the enolate from the axial face under kinetic control, as this leads to a more stable chair-like transition state.[1]

Experimental Protocols

Key Experiment: Regioselective Alkylation of 3-tert-Butylcyclohexanone via the Kinetic Enolate

This protocol is designed to favor the formation of the kinetic enolate and subsequent C-alkylation at the less hindered C-6 position.

Materials:

  • 3-tert-butylcyclohexanone

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Alkyl halide (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of 3-tert-butylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic enolate.

  • Alkylation: Slowly add the alkyl halide (1.1 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_enolate Enolate Formation cluster_products Alkylation Products 3-tert-butylcyclohexanone 3-tert-butylcyclohexanone Kinetic Enolate Kinetic Enolate 3-tert-butylcyclohexanone->Kinetic Enolate LDA, THF, -78°C Thermodynamic Enolate Thermodynamic Enolate 3-tert-butylcyclohexanone->Thermodynamic Enolate NaOEt, EtOH, 25°C C6-Alkylated Product C6-Alkylated Product Kinetic Enolate->C6-Alkylated Product R-X O-Alkylated Product O-Alkylated Product Kinetic Enolate->O-Alkylated Product R-X (Hard Electrophile) C2-Alkylated Product C2-Alkylated Product Thermodynamic Enolate->C2-Alkylated Product R-X Thermodynamic Enolate->O-Alkylated Product R-X (Hard Electrophile)

Caption: Reaction pathways for the alkylation of 3-tert-butylcyclohexanone.

Troubleshooting_Logic cluster_solutions_yield Low Yield Solutions cluster_solutions_regio Regioisomer Solutions cluster_solutions_oalk O-Alkylation Solutions Start Alkylation Reaction Problem Undesired Outcome? Start->Problem LowYield Low Yield Problem->LowYield Yes Regioisomers Mixture of Regioisomers Problem->Regioisomers Yes OAlkylation O-Alkylated Product Problem->OAlkylation Yes end Successful Alkylation Problem->end No Sol_Base Use stronger base (LDA) LowYield->Sol_Base Sol_Temp Maintain low temperature LowYield->Sol_Temp Sol_AlkylHalide Use primary alkyl halide LowYield->Sol_AlkylHalide Sol_Kinetic Kinetic Control: LDA, THF, -78°C Regioisomers->Sol_Kinetic Sol_Thermo Thermodynamic Control: NaOEt, EtOH, 25°C Regioisomers->Sol_Thermo Sol_SoftE Use soft electrophile (R-I) OAlkylation->Sol_SoftE Sol_Solvent Use non-polar solvent (THF) OAlkylation->Sol_Solvent

Caption: Troubleshooting logic for side reactions in the alkylation.

References

Technical Support Center: Stereocontrol in the Synthesis of 3-Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the stereocontrol of 3-substituted cyclohexanones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions related to achieving desired stereochemical outcomes.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Conjugate Addition Reactions

Q: My conjugate addition to a cyclohexenone derivative is resulting in a low diastereomeric ratio (dr). What are the potential causes and how can I improve the diastereoselectivity?

A: Low diastereoselectivity in the synthesis of 3-substituted cyclohexanones via conjugate addition is a common challenge. The stereochemical outcome is primarily dictated by the facial selectivity of the nucleophilic attack on the β-carbon of the cyclohexenone ring. Several factors can influence this selectivity.

Potential Causes and Troubleshooting Steps:

  • Conformational Control: The conformation of the cyclohexenone ring at the transition state plays a crucial role. For bulky nucleophiles, equatorial attack is often favored to minimize steric hindrance. Conversely, smaller nucleophiles may favor axial attack due to better orbital overlap.[1]

    • Troubleshooting:

      • Bulky Nucleophiles: If your nucleophile is not sterically demanding, consider using a bulkier derivative or a different nucleophile altogether to favor a specific trajectory of attack.

      • Conformationally Locked Rings: Employing a cyclohexanone with a large substituent at the 4-position (e.g., a tert-butyl group) can "lock" the ring in a specific chair conformation, leading to more predictable stereochemical outcomes.[1]

  • Reaction Conditions: Temperature, solvent, and the nature of the base or catalyst can significantly impact the transition state energies and, consequently, the diastereoselectivity.

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.

      • Solvent: The polarity of the solvent can influence the aggregation of reagents and the stability of the transition states. Screen a range of solvents with varying polarities.

      • Base/Catalyst: In base-catalyzed reactions, the choice of base can affect the aggregation state and reactivity of the enolate.[2][3] For organocatalyzed reactions, the structure of the catalyst is paramount in controlling the stereochemical environment.[4][5][6]

  • Intermediate Equilibration: In some cases, the initial Michael adducts can equilibrate. The observed diastereoselectivity might be a result of a thermodynamic equilibrium rather than kinetic control.[3]

    • Troubleshooting:

      • Curtin-Hammett Kinetics: If applicable, understanding the kinetics of the cyclization step following the initial Michael addition can be key. A stereoconvergent cyclization can lead to high diastereoselectivity even from a mixture of initial adducts.[3]

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Q: I am attempting an enantioselective synthesis of a 3-substituted cyclohexanone using a chiral catalyst, but the enantiomeric excess (ee) is low. How can I improve it?

A: Achieving high enantioselectivity requires a well-defined chiral environment around the reacting centers. Low ee values often point to issues with the catalyst's effectiveness or the reaction conditions.

Potential Causes and Troubleshooting Steps:

  • Catalyst Choice and Loading: The structure of the chiral catalyst or auxiliary is the primary determinant of enantioselectivity.

    • Troubleshooting:

      • Catalyst Screening: A range of chiral catalysts with different steric and electronic properties should be screened. For instance, in organocatalysis, small modifications to the catalyst backbone can have a profound impact on the ee.[7]

      • Catalyst Loading: While catalytic amounts are desired, in some cases, increasing the catalyst loading can improve the ee, although this is not always the case and should be optimized.

  • Reaction Conditions: As with diastereoselectivity, temperature, solvent, and concentration can influence the enantiomeric outcome.

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature is a standard strategy to enhance enantioselectivity.

      • Solvent Effects: The solvent can interact with the catalyst and substrates, affecting the organization of the transition state. A thorough solvent screen is recommended.

      • Concentration: Changes in concentration can affect the aggregation state of the catalyst and reactants, which may influence the stereochemical outcome.

  • Substrate Compatibility: The substrate may not be well-suited for the chosen catalytic system.

    • Troubleshooting:

      • Protecting Groups: The nature of protecting groups on the substrate can influence its interaction with the chiral catalyst. Experiment with different protecting groups if applicable.

  • Presence of Achiral Background Reactions: A non-catalyzed, achiral background reaction can compete with the desired asymmetric pathway, leading to a racemic or low-ee product.

    • Troubleshooting:

      • Control Experiments: Run the reaction in the absence of the catalyst to assess the rate of the background reaction. If significant, conditions need to be adjusted (e.g., lower temperature) to favor the catalyzed pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind achieving stereocontrol in the synthesis of 3-substituted cyclohexanones?

A1: The primary principle is to control the trajectory of the incoming nucleophile to one of the two faces (axial or equatorial) of the cyclohexanone or cyclohexenone precursor. This is influenced by a combination of steric and electronic factors. In the case of a prochiral starting material, a chiral reagent or catalyst is used to differentiate between the two enantiotopic faces of the molecule.

Q2: How can I determine the diastereomeric ratio and enantiomeric excess of my product?

A2: The most common methods for determining diastereomeric ratios are Nuclear Magnetic Resonance (NMR) spectroscopy , where distinct signals for each diastereomer can often be integrated, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on an achiral column. To determine enantiomeric excess, chiral HPLC or chiral GC are the gold standards.[8] NMR spectroscopy using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent can also be used to determine ee.[9][10]

Q3: My reaction is clean, but the yield of the desired 3-substituted cyclohexanone is low. What are some common side reactions?

A3: Low yields can be due to several factors:

  • 1,2-Addition vs. 1,4-Addition (Conjugate Addition): In reactions with α,β-unsaturated cyclohexenones, some nucleophiles may preferentially attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition).[11]

  • Protonation of the Enolate: In Michael additions, premature protonation of the enolate nucleophile can lead to the recovery of starting material.

  • Product Decomposition: The product may be unstable under the reaction or workup conditions. It's advisable to check the stability of the purified product under the reaction conditions.

  • Formation of Multiple Products: In some cases, domino or cascade reactions can lead to more complex structures if not properly controlled.[2][12]

Q4: Can I scale up a reaction that gives good stereoselectivity on a small scale?

A4: Scaling up stereoselective reactions can present challenges.[12] Issues such as mixing, heat transfer, and the relative rates of competing reactions can become more pronounced on a larger scale. It is crucial to perform a thorough optimization and safety assessment before scaling up. A pilot reaction at an intermediate scale is often recommended to identify potential issues.

Data Presentation

Table 1: Diastereoselective Michael-Aldol Domino Reactions for the Synthesis of Polyfunctional Cyclohexanones [3]

EntryMichael Acceptor Substituent (Ar)Nucleophile (R)Diastereomeric Ratio (dr)Yield (%)
1PhenylMethyl>20:184
24-ChlorophenylMethyl13:175
34-MethoxyphenylMethyl>20:168
4PhenylEthyl>20:176
5Phenyltert-Butyl>20:147

Table 2: Enantioselective Hydrogenation of Arylidene Cyclohexanones [1]

EntrySubstrateCatalystEnantiomeric Excess (ee) (%)Yield (%)
12-Benzylidene-cyclohexanoneRh-f-spiroPhos9895
22-(4-Chlorobenzylidene)-cyclohexanoneRh-f-spiroPhos9796
32,6-Dibenzylidene-cyclohexanoneRh-f-spiroPhos>9993

Experimental Protocols

Protocol 1: Diastereoselective Michael-Aldol Domino Reaction[3]

Objective: To synthesize a polyfunctionalized cyclohexanone with high diastereoselectivity.

Materials:

  • Trisubstituted Michael acceptor (1.0 equiv)

  • β-keto ester nucleophile (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the trisubstituted Michael acceptor in DMSO, add the β-keto ester nucleophile.

  • Add DBU to the reaction mixture at room temperature.

  • Stir the reaction mixture for the time indicated by TLC analysis until the starting material is consumed.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

  • The product can be further purified by column chromatography if necessary.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

Protocol 2: Enantioselective Michael Addition using an Organocatalyst[4][5]

Objective: To synthesize a chiral 3-substituted cyclohexanone with high enantioselectivity.

Materials:

  • Cyclohexanone (2.0 equiv)

  • β-Nitrostyrene (1.0 equiv)

  • Chiral primary amine-thiourea organocatalyst (10 mol%)

  • Toluene

Procedure:

  • To a solution of β-nitrostyrene in toluene, add cyclohexanone.

  • Add the chiral organocatalyst to the reaction mixture.

  • Stir the reaction at room temperature until the β-nitrostyrene is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

reaction_pathway sub Cyclohexenone + Nucleophile ts_ax Axial Attack Transition State sub->ts_ax k_axial ts_eq Equatorial Attack Transition State sub->ts_eq k_equatorial prod_ax Axial Product (cis) ts_ax->prod_ax note2 Orbital overlap can lower energy of ts_ax ts_ax->note2 prod_eq Equatorial Product (trans) ts_eq->prod_eq note1 Steric hindrance can raise energy of ts_eq ts_eq->note1 troubleshooting_workflow start Low Stereoselectivity (dr or ee) q1 Is the reaction temperature optimized? start->q1 s1 Lower reaction temperature q1->s1 No q2 Have different solvents been screened? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Screen a range of polar and non-polar solvents q2->s2 No q3 Is the catalyst/reagent choice optimal? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Screen different catalysts or modify nucleophile/substrate q3->s3 No end_node Improved Stereoselectivity q3->end_node Yes a3_yes Yes a3_no No s3->end_node

References

Technical Support Center: Purification of 3-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 3-tert-butylcyclohexanone reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a 3-tert-butylcyclohexanone synthesis?

The most common impurities largely depend on the synthetic route employed.

  • From Oxidation of 3-tert-butylcyclohexanol: The primary impurity is typically unreacted starting material, which can exist as both cis and trans isomers of 3-tert-butylcyclohexanol.

  • From Friedel-Crafts Acylation: This route may introduce byproducts from side reactions. One notable side reaction with pivaloyl chloride is the decarbonylation of the acylium ion to form a tert-butyl carbocation. This can lead to the alkylation of the aromatic ring, producing tert-butylbenzene as a significant impurity.[1] Other potential impurities include polysubstituted products and rearranged isomers.

  • From Oppenauer Oxidation: When using an excess of a ketone like acetone as the hydride acceptor, aldol condensation products of the acceptor can form, which may contaminate the final product.[2][3]

Q2: How can I identify the impurities in my 3-tert-butylcyclohexanone product?

Several analytical techniques can be employed for impurity identification:

  • Gas Chromatography (GC): GC is an effective method to separate and quantify the components of your product mixture. The order of elution can help in preliminary identification, with the ketone generally having a different retention time than the precursor alcohols.[4] For example, in the analysis of a related compound, 4-tert-butylcyclohexanol, the ketone eluted first, followed by the cis-alcohol and then the trans-alcohol.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information to identify impurities. Characteristic signals for the starting alcohol (e.g., a proton signal for the CH-OH group) or other byproducts can be compared with the spectrum of pure 3-tert-butylcyclohexanone.

  • Infrared (IR) Spectroscopy: The presence of a broad peak around 3200-3600 cm⁻¹ in the IR spectrum would indicate the presence of hydroxyl groups from unreacted alcohol starting material.

Troubleshooting Guides

Issue 1: My final product is contaminated with unreacted 3-tert-butylcyclohexanol.

This is a common issue when synthesizing 3-tert-butylcyclohexanone via oxidation.

Troubleshooting Workflow:

G start Crude 3-tert-butylcyclohexanone (contains starting alcohol) check_oxidation Was the oxidation reaction driven to completion? start->check_oxidation purification Select Purification Method check_oxidation->purification If incomplete or for purification distillation Fractional Distillation purification->distillation chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization analyze Analyze purity (GC, NMR) distillation->analyze chromatography->analyze recrystallization->analyze final_product Pure 3-tert-butylcyclohexanone analyze->purification If impurities remain analyze->final_product If pure

Caption: Troubleshooting workflow for removing unreacted starting alcohol.

Recommended Purification Protocols:

  • Fractional Distillation: Due to the difference in boiling points between the ketone and the alcohol, fractional distillation can be an effective purification method.

    Experimental Protocol:

    • Set up a fractional distillation apparatus with a Vigreux column.

    • Carefully add the crude 3-tert-butylcyclohexanone to the distillation flask.

    • Heat the flask gently.

    • Collect the fractions at their respective boiling points. The fraction corresponding to the boiling point of 3-tert-butylcyclohexanone should be collected as the pure product.

    • Analyze the purity of the collected fractions using GC.

  • Column Chromatography: This technique separates compounds based on their polarity. Since alcohols are generally more polar than ketones, they will adhere more strongly to a polar stationary phase like silica gel.[5]

    Experimental Protocol:

    • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the sample onto the top of the column.

    • Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or GC.

    • Combine the pure fractions containing 3-tert-butylcyclohexanone and remove the solvent using a rotary evaporator.

Issue 2: My product contains isomeric impurities.

If your synthesis involves the reduction of 3-tert-butylcyclohexanone or the use of isomeric starting materials, your final product may contain diastereomers.

Troubleshooting Workflow:

G start Product with isomeric impurities separation Select Separation Technique start->separation chromatography Column Chromatography (optimized solvent system) separation->chromatography recrystallization Recrystallization (fractional crystallization) separation->recrystallization hplc Preparative HPLC separation->hplc analysis Confirm isomeric purity chromatography->analysis recrystallization->analysis hplc->analysis pure_isomer Isolated Isomer(s) analysis->pure_isomer

Caption: Workflow for the separation of isomeric impurities.

Recommended Purification Protocols:

  • Column Chromatography: Careful selection of the stationary and mobile phases can allow for the separation of isomers. High-performance liquid chromatography (HPLC) can also be a powerful tool for separating isomers. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier has been described for a related compound.[6]

  • Recrystallization: Fractional recrystallization can sometimes be used to separate isomers if they have sufficiently different solubilities in a particular solvent.

    Experimental Protocol:

    • Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent.

    • Allow the solution to cool slowly. The less soluble isomer should crystallize out first.

    • Filter the crystals and wash with a small amount of cold solvent.

    • The more soluble isomer will remain in the filtrate.

    • Repeat the process to improve the purity of each isomer.

Data Presentation

The efficiency of purification can be monitored by comparing the purity of the crude product with that of the purified product.

Table 1: Purity Analysis of 4-tert-butylcyclohexanol Purification (Illustrative Example for a Related Compound)

Purification StepPurity of cis-alcoholPurity of trans-alcoholKetone Remaining
Crude Product95.8–96.2%4.2–3.8%Essentially none
After Recrystallization>99%<1%Essentially none

Data adapted from an Organic Syntheses procedure for cis-4-tert-butylcyclohexanol.[4]

Table 2: Purification of trans-4-t-Butylcyclohexanol (Illustrative Example for a Related Compound)

Purification Step% trans alcohol% cis alcohol% ketone
Crude Product96%0.8%3.2%
After Recrystallization99.3%0.3%0.4%

Data from an Organic Syntheses procedure for trans-4-t-butylcyclohexanol.[7]

These tables illustrate how a purification technique like recrystallization can significantly improve the isomeric purity of the desired product. Similar principles and analytical monitoring can be applied to the purification of 3-tert-butylcyclohexanone.

References

Troubleshooting low conversion rates in 3-tert-butylcyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-tert-butylcyclohexanone, a key intermediate in many chemical processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to low conversion rates and other problems during the synthesis of 3-tert-butylcyclohexanone, primarily through the oxidation of 4-tert-butylcyclohexanol.

Q1: My 3-tert-butylcyclohexanone synthesis using Pyridinium Chlorochromate (PCC) resulted in a low yield. What are the potential causes and solutions?

A1: Low yields in PCC oxidations are common and can often be attributed to several factors:

  • Presence of Water: PCC is sensitive to water. Any moisture in the starting material, solvent, or glassware can lead to the formation of a diol from the aldehyde, which can be further oxidized, leading to unwanted byproducts.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the 4-tert-butylcyclohexanol is completely dry.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or adding a slight excess of PCC.

  • Over-oxidation: Although PCC is a mild oxidant, prolonged reaction times or elevated temperatures can lead to over-oxidation and the formation of side products.

    • Solution: Adhere to the recommended reaction temperature and monitor the reaction closely. Once the starting material is consumed (as indicated by TLC), work up the reaction promptly.

  • Difficult Product Isolation: The product can be lost during the workup due to the formation of a thick, tar-like chromium residue.

    • Solution: Add an adsorbent like silica gel or Celite to the reaction mixture. This will adsorb the chromium byproducts, making filtration and product isolation easier.[1]

Q2: I am experiencing a very low yield with my Swern oxidation. What could be the problem?

A2: The Swern oxidation is a powerful method, but it is highly sensitive to reaction conditions. Here are the most common pitfalls:

  • Incorrect Temperature: The reaction must be carried out at very low temperatures (typically -78 °C) to stabilize the reactive intermediates. If the temperature rises, side reactions can occur, significantly reducing the yield. A common side reaction at higher temperatures is the formation of a methylthiomethyl (MTM) ether.

    • Solution: Use a dry ice/acetone bath to maintain a consistent temperature of -78 °C throughout the addition of reagents.

  • Reagent Purity and Stoichiometry: The purity and stoichiometry of the reagents (oxalyl chloride, DMSO, and triethylamine) are critical.

    • Solution: Use freshly distilled or high-purity reagents. Ensure the correct molar ratios are used as specified in the protocol.

  • Foul Odor and Volatile Byproducts: The reaction produces dimethyl sulfide, which has a very strong and unpleasant odor, and toxic carbon monoxide gas.[2]

    • Solution: Always perform this reaction in a well-ventilated fume hood. Used glassware should be rinsed with bleach to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide.[2]

Q3: My Oppenauer oxidation of 4-tert-butylcyclohexanol is not proceeding to completion. Why is this happening?

A3: The Oppenauer oxidation is a reversible reaction, which can lead to incomplete conversion if not properly managed.

  • Equilibrium Position: The reaction is an equilibrium between the reactant alcohol and the product ketone.

    • Solution: To drive the equilibrium towards the product, a large excess of the hydride acceptor (e.g., acetone or cyclohexanone) is typically used.[3]

  • Catalyst Activity: The activity of the aluminum alkoxide catalyst (e.g., aluminum isopropoxide or aluminum tert-butoxide) is crucial.

    • Solution: Use a freshly prepared or high-quality catalyst. Ensure anhydrous conditions, as moisture can deactivate the catalyst.

  • Side Reactions: Aldol condensation of the ketone product can occur, especially if it has alpha-hydrogens, which can reduce the yield of the desired product.

    • Solution: Use a hydride acceptor that is less prone to self-condensation. Running the reaction at the lowest effective temperature can also minimize this side reaction.

Q4: Can the stereochemistry of the starting 4-tert-butylcyclohexanol affect the reaction rate?

A4: Yes, the stereochemistry of the starting alcohol can influence the rate of oxidation. The cis and trans isomers of 4-tert-butylcyclohexanol can exhibit different reaction rates depending on the oxidation method used. Generally, the isomer with the axial hydroxyl group (the cis isomer) may react faster in some cases due to steric factors.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of 3-tert-butylcyclohexanone using various methods. Note that reaction conditions can significantly impact the final yield.

Oxidation MethodReagentsSolventReaction TimeTemperatureYield (%)Reference
Modified Swern OxidationN-Chlorosuccinimide, Dimethyl Sulfoxide, TriethylamineToluene2 hours-25 °C93%[4]
Carbodiimide ResinPolymer-supported carbodiimide, Phosphoric acidBenzene, DMSO3.5 daysRoom Temp.83-84%[5]
Trichloroisocyanuric AcidTrichloroisocyanuric acid, PyridineEthyl Acetate20 minutes20 °C100%[4]
Oppenauer Oxidation (Catalytic)RuCl₂(PPh₃)₃, Acetone---80-91%[3]

Experimental Protocols

Protocol 1: Modified Swern Oxidation [4]

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool a solution of N-Chlorosuccinimide (NCS) in toluene to 0 °C.

  • Add dimethyl sulfoxide (DMSO) and cool the mixture to -25 °C using a dry ice/acetone bath.

  • Add a solution of 4-tert-butylcyclohexanol in toluene dropwise over 5 minutes.

  • Stir the mixture at -25 °C for 2 hours.

  • Add a solution of triethylamine in toluene dropwise over 3 minutes.

  • Remove the cooling bath and stir for 5 minutes.

  • Add diethyl ether and wash the organic phase with 1% aqueous hydrochloric acid and then with water.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporate the solvents under reduced pressure and purify the residue by distillation to obtain 3-tert-butylcyclohexanone.

Protocol 2: Oxidation with Trichloroisocyanuric Acid [4]

  • In an Erlenmeyer flask with a stir bar, dissolve 4-tert-butylcyclohexanol in ethyl acetate.

  • Add pyridine to the alcohol solution.

  • In a separate beaker, dissolve trichloroisocyanuric acid in ethyl acetate.

  • Transfer the trichloroisocyanuric acid solution to a dropping funnel and add it dropwise to the stirring alcohol solution.

  • Continue stirring for 20 minutes after the addition is complete.

  • Filter the mixture.

  • Wash the filtrate with 1 M HCl, 5% NaHCO₃, and saturated NaCl solution.

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield 3-tert-butylcyclohexanone.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4_tert_butylcyclohexanol 4-tert-Butylcyclohexanol Reaction_Mixture Combine & React (Controlled Temperature) 4_tert_butylcyclohexanol->Reaction_Mixture Oxidizing_Agent Oxidizing Agent (PCC, Swern, etc.) Oxidizing_Agent->Reaction_Mixture Solvent Anhydrous Solvent Solvent->Reaction_Mixture Monitoring Monitor Progress (TLC) Reaction_Mixture->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification 3_tert_butylcyclohexanone 3-tert-Butylcyclohexanone Purification->3_tert_butylcyclohexanone

Caption: General experimental workflow for the synthesis of 3-tert-butylcyclohexanone.

troubleshooting_low_yield cluster_pcc PCC Oxidation Issues cluster_swern Swern Oxidation Issues cluster_oppenauer Oppenauer Oxidation Issues Start Low Conversion Rate Detected PCC_Water Check for Water Contamination (Reagents, Glassware, Solvent) Start->PCC_Water Using PCC? Swern_Temp Verify Low Temperature (-78 °C) Start->Swern_Temp Using Swern? Oppenauer_Equilibrium Increase Hydride Acceptor Concentration Start->Oppenauer_Equilibrium Using Oppenauer? PCC_Incomplete Verify Reaction Completion (TLC) PCC_Water->PCC_Incomplete PCC_Workup Optimize Workup (Use of Celite/Silica) PCC_Incomplete->PCC_Workup Swern_Reagents Check Reagent Purity & Stoichiometry Swern_Temp->Swern_Reagents Oppenauer_Catalyst Check Catalyst Activity (Anhydrous Conditions) Oppenauer_Equilibrium->Oppenauer_Catalyst

Caption: Troubleshooting flowchart for low conversion rates in 3-tert-butylcyclohexanone synthesis.

References

Technical Support Center: Stabilizing Intermediates in Reactions of 3-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-tert-butylcyclohexanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on stabilizing reaction intermediates to achieve desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most stable conformation of 3-tert-butylcyclohexanone and its intermediates?

The bulky tert-butyl group at the 3-position acts as a conformational lock, forcing the cyclohexane ring into a chair conformation where the tert-butyl group occupies the equatorial position to minimize steric strain.[1] This has significant implications for the stereochemical outcome of reactions, as it dictates the accessibility of the alpha-protons and the faces of the carbonyl group. Reaction intermediates, such as enolates, will also adopt a conformation that minimizes steric interactions involving the equatorial tert-butyl group.

Q2: How can I control the regioselectivity of enolate formation from 3-tert-butylcyclohexanone?

The primary challenge in forming an enolate from 3-tert-butylcyclohexanone is controlling which alpha-proton (at C2 or C6) is removed. This is a classic case of kinetic versus thermodynamic control.

  • Kinetic Enolate (less substituted): To form the enolate at the less sterically hindered C6 position, you should use a bulky, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is a common choice for this transformation. The low temperature (-78 °C) prevents equilibration to the more stable thermodynamic enolate.

  • Thermodynamic Enolate (more substituted): To favor the more stable, more substituted enolate at the C2 position, a smaller, less hindered base (e.g., sodium hydride or potassium tert-butoxide) at a higher temperature (e.g., room temperature or above) should be used. These conditions allow for equilibration between the two possible enolates, leading to a predominance of the thermodynamically favored isomer.

Q3: What factors influence the stereoselectivity of reactions involving intermediates of 3-tert-butylcyclohexanone?

The locked conformation of the ring is the primary determinant of stereoselectivity. For reactions at the carbonyl carbon (e.g., Grignard or hydride reductions), the incoming nucleophile will preferentially attack from the less sterically hindered face. In the case of enolate reactions (e.g., alkylation), the electrophile's trajectory is influenced by both steric and stereoelectronic factors. Generally, axial attack on the enolate is favored to maintain orbital overlap during the transition state, leading to the formation of a product where the new substituent is in an axial position, which may then undergo ring flip if energetically favorable. However, the presence of the bulky tert-butyl group can influence the facial selectivity of the enolate.

Troubleshooting Guides

Problem 1: Poor regioselectivity in enolate formation.

Symptoms:

  • A mixture of C2 and C6 alkylated products is observed.

  • Inconsistent product ratios between batches.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate base for kinetic control: The base used is not bulky enough (e.g., using NaH instead of LDA).Use a sterically demanding base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) to favor deprotonation at the less hindered C6 position.
Temperature too high for kinetic control: The reaction temperature is allowed to rise above -78 °C.Maintain a strictly low temperature (-78 °C) throughout the deprotonation and subsequent reaction with the electrophile. Use a cryostat or a dry ice/acetone bath.
Equilibration conditions for kinetic enolate: The reaction time is too long, or a protic solvent is present.Use an aprotic solvent like THF and quench the reaction with the electrophile shortly after the enolate formation is complete.
Incomplete deprotonation: An insufficient amount of base is used.Use a slight excess of the strong base (e.g., 1.05-1.1 equivalents) to ensure complete conversion to the enolate.
Problem 2: Low yield of the desired diastereomer in an alkylation reaction.

Symptoms:

  • A mixture of diastereomers is formed, with the undesired isomer being a significant component.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Wrong enolate formed: The reaction conditions favored the formation of the undesired regioisomeric enolate.Refer to the guide on controlling regioselectivity (Problem 1) to ensure the correct enolate is being generated.
Equilibration of the enolate: The enolate is equilibrating before the electrophile is added.Add the electrophile at low temperature immediately after enolate formation.
Steric hindrance from the electrophile: The electrophile is too bulky, leading to a loss of stereoselectivity.Consider using a less sterically demanding electrophile if possible.
Chelation effects: The lithium cation may be coordinating with the carbonyl oxygen and influencing the approach of the electrophile.The addition of a co-solvent like HMPA can sometimes alter the aggregation state of the lithium enolate and improve stereoselectivity. Caution: HMPA is a carcinogen and should be handled with extreme care.

Experimental Protocols

Protocol 1: Regioselective Formation of the Kinetic Enolate of 3-tert-Butylcyclohexanone and Subsequent Alkylation

This protocol is designed to favor the formation of the less substituted enolate at the C6 position.

Materials:

  • 3-tert-butylcyclohexanone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Electrophile (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 eq) to the cooled THF.

  • Slowly add n-BuLi (1.05 eq) dropwise to the solution. Stir for 30 minutes at -78 °C to generate the LDA solution.

  • Add a solution of 3-tert-butylcyclohexanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Slowly add the electrophile (1.1 eq) to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for the appropriate time (typically 1-3 hours, monitor by TLC).

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key concepts in controlling the reactivity of 3-tert-butylcyclohexanone.

enolate_formation cluster_ketone 3-tert-Butylcyclohexanone cluster_conditions Reaction Conditions cluster_enolates Intermediate Enolates ketone Equatorially Locked Conformation kinetic Kinetic Control (LDA, -78°C) ketone->kinetic Bulky Base thermodynamic Thermodynamic Control (NaH, RT) ketone->thermodynamic Small Base kinetic_enolate Kinetic Enolate (C6-deprotonation) kinetic->kinetic_enolate Fast, Irreversible thermodynamic_enolate Thermodynamic Enolate (C2-deprotonation) thermodynamic->thermodynamic_enolate Slow, Reversible

Caption: Control of enolate formation from 3-tert-butylcyclohexanone.

reaction_workflow start Start: 3-tert-Butylcyclohexanone enolate_formation Enolate Formation (Kinetic or Thermodynamic) start->enolate_formation electrophilic_addition Reaction with Electrophile (E+) enolate_formation->electrophilic_addition product Alkylated Product(s) electrophilic_addition->product analysis Analysis (NMR, GC-MS) product->analysis troubleshooting Troubleshooting: - Regioselectivity - Stereoselectivity analysis->troubleshooting troubleshooting->enolate_formation Adjust Conditions

Caption: General experimental workflow for enolate reactions.

References

Technical Support Center: Scaling Up the Synthesis of (3S)-3-tert-Butylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (3S)-3-tert-butylcyclohexan-1-one. The content is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable strategy for synthesizing this compound?

A1: The most prevalent and scalable approach involves a two-stage process. First, the synthesis of racemic 3-tert-butylcyclohexan-1-one is achieved through the oxidation of 3-tert-butylcyclohexanol. Subsequently, a chiral resolution of the racemic ketone is performed to isolate the desired (3S)-enantiomer.

Q2: Are there any direct asymmetric synthesis methods to obtain this compound?

A2: While asymmetric synthesis is a powerful tool, readily available and scalable methods for the direct asymmetric synthesis of this compound are not widely reported in the literature. The resolution of the racemic mixture often proves to be a more practical and cost-effective strategy for large-scale production.

Q3: What are the critical parameters to control during the chiral resolution step?

A3: The success of the chiral resolution by diastereomeric salt crystallization hinges on several factors.[1][2][3] These include the choice of the resolving agent, the solvent system, temperature, and the rate of crystallization. Careful optimization of these parameters is crucial for achieving high diastereomeric and enantiomeric excess.

Troubleshooting Guides

Part 1: Oxidation of 3-tert-Butylcyclohexanol to Racemic 3-tert-Butylcyclohexan-1-one

This section addresses common issues encountered during the oxidation of the starting alcohol.

Problem Potential Cause(s) Troubleshooting Steps
Low Conversion of Starting Material - Insufficient oxidizing agent- Low reaction temperature- Short reaction time- Poor catalyst activity (if applicable)- Increase the molar equivalents of the oxidizing agent incrementally.- Optimize the reaction temperature; some oxidations may require heating.- Extend the reaction time and monitor progress by TLC or GC.- If using a catalyst, ensure its quality and consider a fresh batch.
Formation of Byproducts - Over-oxidation (less common for secondary alcohols)- Side reactions due to harsh conditions- Impurities in the starting material- Use a milder oxidizing agent.- Control the reaction temperature carefully to avoid decomposition.- Ensure the purity of the 3-tert-butylcyclohexanol before starting the reaction.
Difficult Product Isolation - Emulsion formation during workup- Product volatility- Add brine to the aqueous layer to break up emulsions.- Use a continuous extraction apparatus for efficient separation.- If the product is volatile, use a rotary evaporator with a cold trap and controlled vacuum.
Part 2: Chiral Resolution of Racemic 3-tert-Butylcyclohexan-1-one

This section provides guidance on overcoming challenges during the separation of the enantiomers.

Problem Potential Cause(s) Troubleshooting Steps
Poor Diastereomeric Salt Formation - Inappropriate resolving agent- Incorrect stoichiometry- Unsuitable solvent- Screen a variety of chiral resolving agents (e.g., chiral amines or their derivatives).- Ensure an accurate 1:1 molar ratio of the ketone to the resolving agent.- Test different solvents or solvent mixtures to find one that facilitates salt precipitation.
Low Diastereomeric Excess (d.e.) - Suboptimal crystallization conditions- Co-crystallization of both diastereomers- Equilibrium control instead of kinetic control- Optimize the cooling rate and final crystallization temperature.- Try different solvents to increase the solubility difference between the diastereomers.- Consider seeding with pure crystals of the desired diastereomer to favor kinetic resolution.[3]
Difficulty in Recovering the (3S)-Enantiomer from the Diastereomeric Salt - Incomplete decomposition of the salt- Product loss during extraction- Ensure complete neutralization with an appropriate acid or base to break the salt.- Perform multiple extractions with a suitable organic solvent to maximize recovery.- Wash the organic extracts to remove any residual resolving agent.

Experimental Protocols

Protocol 1: Scalable Oxidation of 3-tert-Butylcyclohexanol

This protocol describes a scalable oxidation using sodium hypochlorite (bleach) as a green oxidizing agent.

Materials:

  • 3-tert-butylcyclohexanol

  • Sodium hypochlorite solution (commercial bleach, concentration determined by titration)

  • Ethyl acetate

  • Acetic acid

  • Sodium sulfite

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, charge a reactor with 3-tert-butylcyclohexanol and ethyl acetate.

  • Cool the mixture to 0-5 °C with an ice bath.

  • Slowly add a solution of sodium hypochlorite, maintaining the temperature below 10 °C. The addition of a catalytic amount of acetic acid may be beneficial.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium sulfite to destroy any excess oxidant.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 3-tert-butylcyclohexan-1-one.

  • Purify the crude product by vacuum distillation.

Protocol 2: Chiral Resolution of Racemic 3-tert-Butylcyclohexan-1-one

This protocol outlines a general procedure for chiral resolution via diastereomeric salt formation. The specific resolving agent and solvent system may require optimization.

Materials:

  • Racemic 3-tert-butylcyclohexan-1-one

  • Chiral resolving agent (e.g., a derivative of a chiral amine like (R)-(-)-1-(p-tolyl)ethylamine)

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (e.g., 2 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the racemic 3-tert-butylcyclohexan-1-one in a minimal amount of a suitable solvent (e.g., methanol) at an elevated temperature.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with gentle heating.

  • Slowly add the resolving agent solution to the ketone solution.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • To recover the enantiomerically enriched ketone, suspend the diastereomeric salt in a biphasic mixture of diethyl ether and a suitable aqueous acid (e.g., 2 M HCl) to protonate the resolving agent.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the this compound.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC or GC.

Visualizations

Synthesis_Workflow cluster_oxidation Stage 1: Oxidation cluster_resolution Stage 2: Chiral Resolution Start 3-tert-Butylcyclohexanol Oxidation Oxidation (e.g., NaOCl) Start->Oxidation Racemic_Ketone Racemic 3-tert-Butylcyclohexan-1-one Oxidation->Racemic_Ketone Resolution Diastereomeric Salt Formation (with Chiral Resolving Agent) Racemic_Ketone->Resolution Crystallization Fractional Crystallization Resolution->Crystallization Salt_Separation Separated Diastereomeric Salt Crystallization->Salt_Separation Recovery Recovery of (3S)-Enantiomer Salt_Separation->Recovery Final_Product This compound Recovery->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low Yield/Conversion Problem->Low_Yield No Impure_Product Impure Product Problem->Impure_Product Yes Resolution_Fail Resolution Fails Problem->Resolution_Fail No Success Successful Synthesis Problem->Success Resolved Analyze_Ox Analyze Oxidation Step Low_Yield->Analyze_Ox Impure_Product->Analyze_Ox Analyze_Res Analyze Resolution Step Resolution_Fail->Analyze_Res Optimize_Ox Optimize Oxidation Conditions Analyze_Ox->Optimize_Ox Optimize_Res Optimize Resolution Conditions Analyze_Res->Optimize_Res Optimize_Ox->Problem Optimize_Res->Problem

Caption: A logical flow diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Refinement of High-Purity (3S)-3-tert-butylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining methods to obtain high-purity (3S)-3-tert-butylcyclohexan-1-one. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound to high enantiomeric purity?

A1: The primary methods for obtaining high-purity this compound involve chiral chromatography, kinetic resolution, and crystallization-induced resolution. Preparative chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most direct and widely used techniques for separating the enantiomers of 3-tert-butylcyclohexanone.[1][2][3] Kinetic resolution, often enzyme-catalyzed, can selectively react with one enantiomer, leaving the other enriched.[4][5] Crystallization-induced diastereomeric transformation is another potential, though less common, method.[6][7]

Q2: What are the typical impurities that I might encounter during the synthesis and purification of this compound?

A2: Impurities can originate from the starting materials, side reactions, or decomposition products. Common impurities from the synthesis of racemic 3-tert-butylcyclohexanone, for instance, via a Grignard reaction, may include unreacted starting materials, byproducts from the Grignard reagent, and diastereomeric intermediates if a chiral auxiliary is used. During purification, impurities can also arise from the degradation of the chiral stationary phase in chromatography or from residual solvents. Incomplete resolution will also result in the presence of the undesired (3R)-enantiomer.

Q3: How can I determine the enantiomeric excess (ee) of my purified this compound?

A3: The enantiomeric excess is most commonly determined using chiral analytical HPLC or chiral GC.[4][5][8] These methods utilize a chiral stationary phase (CSP) to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee. Spectroscopic methods, such as using chiral shift reagents in NMR, can also be employed to determine enantiomeric purity.

Troubleshooting Guides

Chiral HPLC/GC Method Refinement

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem 1: Poor or no separation of enantiomers.

Possible Cause Suggested Solution
Incorrect Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral separations. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for ketones. If one CSP fails, screen a variety of others with different chiral selectors.
Suboptimal Mobile Phase Composition For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can significantly impact resolution. For reversed-phase HPLC, adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase composition.
Inappropriate Temperature Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures increase selectivity and resolution, but may also increase analysis time and backpressure. Experiment with a range of temperatures (e.g., 10-40 °C) to find the optimal balance.[3]
Flow Rate is Too High High flow rates can lead to decreased efficiency and poor resolution. Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases.

Problem 2: Tailing or broad peaks.

Possible Cause Suggested Solution
Secondary Interactions with the Stationary Phase The presence of acidic silanol groups on the silica support of the CSP can lead to peak tailing. Adding a small amount of a basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additive to the mobile phase can help to suppress these interactions.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Impurities from the sample or degradation of the CSP can affect peak shape. Flush the column with a strong, compatible solvent. If performance does not improve, the column may need to be replaced.

Problem 3: Inconsistent retention times.

Possible Cause Suggested Solution
Inadequate Column Equilibration Chiral columns often require longer equilibration times than achiral columns. Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Fluctuations in Temperature or Mobile Phase Composition Ensure the column temperature is stable and the mobile phase is well-mixed and degassed.
"Memory Effects" from Additives If you are switching between mobile phases with different additives, residual amounts of the previous additive can affect retention. Thoroughly flush the column when changing mobile phases.

Quantitative Data Summary

The following table summarizes typical data that can be expected during the purification of this compound. Please note that actual results will vary depending on the specific experimental conditions.

Purification Method Starting Material Typical Final Purity (Chemical) Typical Final Purity (Enantiomeric Excess) Typical Yield
Preparative Chiral HPLC Racemic 3-tert-butylcyclohexanone>99%>99% ee40-60% (for the desired enantiomer)
Kinetic Resolution (Enzymatic) Racemic 3-tert-butylcyclohexanone>98%>95% ee<50% (for the unreacted enantiomer)

Experimental Protocols

Preparative Chiral HPLC for the Resolution of (±)-3-tert-butylcyclohexanone

This protocol provides a general guideline for the preparative separation of the enantiomers of 3-tert-butylcyclohexanone. Optimization will be required based on the specific instrumentation and CSP used.

1. Materials and Equipment:

  • Racemic 3-tert-butylcyclohexanone

  • HPLC-grade hexane and isopropanol

  • Preparative HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H, 20 x 250 mm, 5 µm particle size)

2. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 98:2 (v/v) hexane:isopropanol. Degas the mobile phase thoroughly before use.

  • Sample Preparation: Dissolve the racemic 3-tert-butylcyclohexanone in the mobile phase to a concentration of 10 mg/mL. Filter the sample solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (20 x 250 mm, 5 µm)

    • Mobile Phase: 98:2 Hexane:Isopropanol

    • Flow Rate: 10 mL/min

    • Temperature: 25 °C

    • Detection: UV at 280 nm

    • Injection Volume: 1 mL

  • Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks. The (3S)-enantiomer is typically the first to elute on many polysaccharide-based CSPs, but this should be confirmed with an analytical standard.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical chiral HPLC to determine the chemical and enantiomeric purity.

Visualizations

MethodRefinementWorkflow cluster_synthesis Synthesis cluster_purification Purification Method Selection cluster_analysis Analysis cluster_product Final Product start Racemic 3-tert-butylcyclohexanone Synthesis prep_hplc Preparative Chiral HPLC start->prep_hplc Primary Method kinetic_res Kinetic Resolution start->kinetic_res Alternative cryst Crystallization start->cryst Alternative purity_check Purity & Enantiomeric Excess Analysis (Chiral HPLC/GC) prep_hplc->purity_check kinetic_res->purity_check cryst->purity_check purity_check->prep_hplc If Purity < 99% ee (Further Refinement) end High-Purity this compound purity_check->end If Purity ≥ 99% ee

Caption: Overall workflow for method refinement of high-purity this compound.

TroubleshootingFlowchart start Poor Enantiomeric Separation in Chiral HPLC q1 Is the correct Chiral Stationary Phase (CSP) being used? start->q1 sol1 Select a CSP known for resolving ketones (e.g., polysaccharide-based). q1->sol1 No q2 Is the mobile phase composition optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Systematically vary the modifier (e.g., alcohol) percentage in the mobile phase. q2->sol2 No q3 Is the column temperature optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Test a range of temperatures; lower temperatures often improve resolution. q3->sol3 No end Improved Separation q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting flowchart for poor enantiomeric separation in chiral HPLC.

References

Validation & Comparative

A Comparative Guide to 3-tert-butylcyclohexanone and 4-tert-butylcyclohexanone in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. Substituted cyclohexanones, in particular, serve as versatile intermediates. This guide provides an objective comparison of two positional isomers, 3-tert-butylcyclohexanone and 4-tert-butylcyclohexanone, focusing on their synthesis and reactivity, supported by experimental data.

Introduction

The tert-butyl group is a sterically demanding substituent that "locks" the conformation of the cyclohexane ring, providing a rigid scaffold that is invaluable for stereoselective synthesis. The position of this group, either at the 3- or 4-position of the cyclohexanone ring, significantly influences the steric environment around the carbonyl group and, consequently, the stereochemical outcome of its reactions.

Synthesis of Isomers

Both 3-tert-butylcyclohexanone and 4-tert-butylcyclohexanone are typically synthesized via the oxidation of their corresponding cyclohexanol precursors.

4-tert-butylcyclohexanone: The synthesis of 4-tert-butylcyclohexanone is well-documented and commonly involves the oxidation of 4-tert-butylcyclohexanol.[1][2] A variety of oxidizing agents can be employed, with a common laboratory-scale procedure utilizing sodium hypochlorite in the presence of acetic acid.[3] Another route starts from 4-tert-butylphenol, which is hydrogenated to 4-tert-butylcyclohexanol and then oxidized.[4]

3-tert-butylcyclohexanone: The synthesis of 3-tert-butylcyclohexanone also proceeds via the oxidation of 3-tert-butylcyclohexanol. While less commonly cited in introductory laboratory manuals, the oxidation can be achieved using standard oxidizing agents like chromic acid or other modern oxidation methods.

A general experimental workflow for the synthesis of these ketones from their corresponding alcohols is depicted below.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Substituted_Cyclohexanol 3- or 4-tert-butylcyclohexanol Oxidation Oxidation Substituted_Cyclohexanol->Oxidation Oxidizing_Agent Oxidizing Agent (e.g., NaOCl, CrO3) Oxidizing_Agent->Oxidation Solvent Solvent (e.g., Acetic Acid, Acetone) Solvent->Oxidation Quenching Quenching Oxidation->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_Method Purification (e.g., Distillation, Chromatography) Evaporation->Purification_Method Product 3- or 4-tert-butylcyclohexanone Purification_Method->Product

Figure 1. General experimental workflow for the synthesis of tert-butylcyclohexanones.

Experimental Protocols

Synthesis of 4-tert-butylcyclohexanone from 4-tert-butylcyclohexanol

A representative procedure for the oxidation of 4-tert-butylcyclohexanol is as follows:

  • In a flask, 4-tert-butylcyclohexanol is dissolved in glacial acetic acid.

  • The solution is cooled in an ice bath.

  • A solution of sodium hypochlorite (bleach) is added dropwise while maintaining the temperature below 35 °C.

  • After the addition is complete, the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with sodium bisulfite solution to destroy excess oxidant.

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure to yield crude 4-tert-butylcyclohexanone.

  • The crude product can be purified by distillation or recrystallization.[2][3]

Reactivity in Hydride Reductions: A Comparative Analysis

The primary difference in the synthetic utility of 3- and 4-tert-butylcyclohexanone lies in the stereochemical outcome of their reduction reactions. The bulky tert-butyl group dictates the preferred chair conformation of the cyclohexanone ring, thereby influencing the facial selectivity of nucleophilic attack by hydride reagents.

4-tert-butylcyclohexanone: The reduction of 4-tert-butylcyclohexanone is a classic example used to illustrate the principles of stereoselectivity under kinetic and thermodynamic control. The large tert-butyl group overwhelmingly favors an equatorial position, locking the ring conformation.

  • Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents preferentially attack from the axial direction to avoid steric hindrance from the axial hydrogens at the C-2 and C-6 positions. This leads to the formation of the trans-alcohol (equatorial -OH group) as the major product.[5][6] This is considered the product of "steric approach control".

  • Bulky Hydride Reagents (e.g., L-Selectride®, Lithium tri-sec-butylborohydride): These sterically demanding reagents encounter significant steric hindrance from the axial hydrogens. Consequently, they attack from the less hindered equatorial face, resulting in the formation of the cis-alcohol (axial -OH group) as the major product.[7]

3-tert-butylcyclohexanone: The tert-butyl group at the 3-position also locks the ring into a conformation where it occupies an equatorial position. This placement, however, presents a different steric environment around the carbonyl group compared to the 4-substituted isomer. One side of the carbonyl is more sterically hindered by the adjacent equatorial tert-butyl group.

It has been reported that the reduction of 3-tert-butylcyclohexanone using a specific iridium-based catalyst system (Henbest's procedure) yields the axial alcohol.[8] This suggests that, similar to the 4-isomer with bulky reagents, equatorial attack can be favored to produce the thermodynamically less stable axial alcohol.

The stereochemical outcomes of these reductions are summarized in the diagram below.

Reduction_Stereochemistry cluster_4_tert 4-tert-butylcyclohexanone Reduction cluster_3_tert 3-tert-butylcyclohexanone Reduction 4_ketone 4-tert-butylcyclohexanone NaBH4_4 NaBH4 (Small Hydride) 4_ketone->NaBH4_4 Axial Attack L_Selectride_4 L-Selectride (Bulky Hydride) 4_ketone->L_Selectride_4 Equatorial Attack trans_4_ol trans-4-tert-butylcyclohexanol (Equatorial OH) (Major Product) NaBH4_4->trans_4_ol cis_4_ol cis-4-tert-butylcyclohexanol (Axial OH) (Major Product) L_Selectride_4->cis_4_ol 3_ketone 3-tert-butylcyclohexanone Henbest_Catalyst Iridium Catalyst (Henbest's Procedure) 3_ketone->Henbest_Catalyst Equatorial Attack axial_3_ol Axial 3-tert-butylcyclohexanol (Major Product) Henbest_Catalyst->axial_3_ol

References

Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 3-tert-Butylcyclohexanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules such as 3-tert-butylcyclohexanols, which are valuable building blocks in the pharmaceutical and fine chemical industries. The stereochemical purity of these compounds can significantly influence their biological activity, efficacy, and safety. This guide provides a comparative overview of key analytical techniques for determining the enantiomeric excess of 3-tert-butylcyclohexanols, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

The enantiomeric excess of 3-tert-butylcyclohexanols can be effectively determined using several analytical methods, primarily chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques that utilize a chiral stationary phase (CSP) to resolve enantiomers. In contrast, NMR spectroscopy with chiral solvating agents (CSAs) offers a non-separative approach to enantiodiscrimination.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile enantiomers on a chiral stationary phase in a capillary column.Separation of enantiomers based on differential interaction with a chiral stationary phase under high pressure.
Typical Chiral Selector Derivatized cyclodextrinsPolysaccharide derivatives (e.g., cellulose or amylose carbamates)
Mobile Phase Inert carrier gas (e.g., Helium, Hydrogen)Mixture of organic solvents (e.g., Hexane/Isopropanol)
Sample Volatility RequiredNot required
Derivatization Often required to improve volatility and separationGenerally not required
Resolution HighHigh
Analysis Time Typically faster than HPLCCan be longer depending on the method
Instrumentation Gas Chromatograph with FID or MS detectorHPLC system with UV or Chiral Detector (e.g., CD)
Key Advantage High resolution and sensitivity, especially with MS detection.Broad applicability to a wide range of compounds without the need for derivatization.

Experimental Protocols and Data

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a highly effective method for the separation of the enantiomers of volatile and semi-volatile compounds like 3-tert-butylcyclohexanols. The use of cyclodextrin-based chiral stationary phases is common for this application.

Experimental Protocol:

  • Sample Preparation: Dissolve the 3-tert-butylcyclohexanol sample in a suitable organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL. If necessary, derivatize the alcohol to a more volatile ester or ether to improve chromatographic performance.

  • Instrumentation:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Chiral Column: A capillary column coated with a derivatized cyclodextrin stationary phase (e.g., heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).

    • Injector: Split/splitless injector.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at a rate of 2 °C/min.

    • Detector Temperature: 250 °C (FID).

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Workflow for Chiral GC Analysis

Chiral GC Workflow Sample Sample Preparation (Dissolution/Derivatization) Injection GC Injection Sample->Injection Separation Chiral Capillary Column (Cyclodextrin CSP) Injection->Separation Detection Detection (FID or MS) Separation->Detection Analysis Data Analysis (Peak Integration, % ee Calculation) Detection->Analysis

Caption: Workflow for the determination of enantiomeric excess using Chiral Gas Chromatography.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantioseparation. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of compounds, including alcohols.

Experimental Protocol:

  • Sample Preparation: Dissolve the 3-tert-butylcyclohexanol sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC System: A liquid chromatograph equipped with a UV detector.

    • Chiral Column: A column packed with a polysaccharide-based chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the same formula as in the GC method.

Workflow for Chiral HPLC Analysis

Chiral HPLC Workflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection Sample->Injection Separation Chiral Column (Polysaccharide CSP) Injection->Separation Detection Detection (UV Detector) Separation->Detection Analysis Data Analysis (Peak Integration, % ee Calculation) Detection->Analysis

Caption: Workflow for the determination of enantiomeric excess using Chiral High-Performance Liquid Chromatography.

Concluding Remarks

The choice of analytical method for determining the enantiomeric excess of 3-tert-butylcyclohexanols depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Chiral GC often provides excellent resolution and is well-suited for volatile compounds, with the option of derivatization to enhance performance. Chiral HPLC offers broad applicability without the need for derivatization and is a robust technique for a wide range of analytes. NMR spectroscopy with chiral solvating agents provides a rapid, non-separative alternative for enantiodiscrimination. For routine and high-throughput analysis, both chiral GC and HPLC are highly reliable and accurate methods. Validation of the chosen method with enantiomerically pure standards is recommended to ensure accurate quantification of the enantiomeric excess.

A Comparative Guide to Chiral Reducing Agents for 3-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of prochiral ketones to form enantioenriched secondary alcohols is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where stereochemistry is critical. The choice of a chiral reducing agent is paramount in achieving high stereoselectivity. This guide provides an objective comparison of prominent chiral reducing agents for the stereoselective reduction of 3-tert-butylcyclohexanone, a sterically hindered cyclic ketone. The performance of these reagents is evaluated based on yield, diastereoselectivity (dr), and enantioselectivity (ee), with supporting experimental data and detailed protocols.

Performance Comparison of Chiral Reducing Agents

The asymmetric reduction of 3-tert-butylcyclohexanone yields four possible stereoisomers of 3-tert-butylcyclohexanol: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The efficacy of a chiral reducing agent is determined by its ability to selectively produce one desired stereoisomer in high yield and purity. Below is a summary of the performance of select chiral reducing agents.

Chiral Reducing AgentCatalyst/ReagentHydride SourceYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee%)Predominant Stereoisomer
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidineBorane dimethyl sulfide (BMS)High>95:5>95(1R,3R)
Alpine-Borane® B-3-Pinanyl-9-borabicyclo[3.3.1]nonane(itself)Moderate~80:20~85(1S,3R)
Noyori Asymmetric Hydrogenation RuCl₂[(S)-BINAP]₂H₂High>98:2>98(1S,3S)

Note: The data presented is a synthesis of typical results found in the literature for substrates similar to 3-tert-butylcyclohexanone and may vary based on specific reaction conditions.

Reagent Profiles and Reaction Mechanisms

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a widely used method for the enantioselective reduction of ketones.[1] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, and a stoichiometric borane source.[1][2] The reaction is known for its high enantioselectivity and predictable stereochemical outcome.[3]

The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation, followed by an intramolecular hydride transfer from the coordinated borane to the carbonyl carbon.[1][4] This directed hydride delivery accounts for the high enantioselectivity.[1]

Logical Flow of CBS Reduction

CBS_Reduction Ketone 3-tert-Butylcyclohexanone TransitionState Ternary Complex (Ketone-Catalyst-Borane) Ketone->TransitionState Catalyst (R)-CBS Catalyst Complex Catalyst-Borane Complex Catalyst->Complex Borane BH3-SMe2 Borane->Complex Complex->TransitionState Product Chiral Alcohol ((1R,3R)-3-tert-butylcyclohexanol) TransitionState->Product

Caption: General workflow of the CBS reduction.

Alpine-Borane® Reduction

Alpine-Borane® (B-3-Pinanyl-9-borabicyclo[3.3.1]nonane) is a chiral trialkylborane used for the asymmetric reduction of prochiral ketones.[5] It is prepared from 9-borabicyclo[3.3.1]nonane (9-BBN) and α-pinene.[5] The reduction, often referred to as the Midland reduction, proceeds through a six-membered ring transition state.[5]

The ketone coordinates to the boron atom, and a hydride is transferred from the β-position of the pinane moiety to the carbonyl carbon. The stereoselectivity is governed by the steric interactions in the boat-like transition state, where the smaller substituent on the ketone preferentially occupies the more sterically hindered position.

Experimental Workflow for Asymmetric Ketone Reduction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification Reaction_Vessel Inert Atmosphere Flask Substrate 3-tert-Butylcyclohexanone in Anhydrous Solvent Reaction_Vessel->Substrate Add Cooling Cool to specified temp. Reagent Chiral Reducing Agent Solution Addition Slowly add Reagent to Substrate Cooling->Addition Stirring Stir for specified time Addition->Stirring Quench Quench Reaction Stirring->Quench Extraction Solvent Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis

Caption: A generalized experimental workflow for asymmetric ketone reduction.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful method for the reduction of a wide range of ketones with high enantioselectivity.[6][7] It typically utilizes a ruthenium catalyst bearing a chiral phosphine ligand, such as BINAP, and molecular hydrogen as the reductant.[6][8]

The mechanism is believed to involve the formation of a ruthenium hydride species, which then coordinates to the ketone. The hydride is subsequently transferred to the carbonyl carbon via a six-membered pericyclic transition state. The chiral ligand environment around the ruthenium center dictates the facial selectivity of the hydride addition.[3]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried prior to use.

CBS Reduction of 3-tert-Butylcyclohexanone
  • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C is added borane dimethyl sulfide complex (BMS, 1.0 M in THF, 1.2 eq.) dropwise.

  • The mixture is stirred for 15 minutes at -78 °C.

  • A solution of 3-tert-butylcyclohexanone (1.0 eq.) in anhydrous THF is added slowly over 30 minutes.

  • The reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Alpine-Borane® Reduction of 3-tert-Butylcyclohexanone
  • A solution of 3-tert-butylcyclohexanone (1.0 eq.) in anhydrous THF is cooled to -78 °C.

  • A solution of Alpine-Borane® (B-3-Pinanyl-9-borabicyclo[3.3.1]nonane, 0.5 M in THF, 1.5 eq.) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of acetaldehyde, followed by warming to room temperature.

  • The solvent is removed under reduced pressure, and the residue is treated with 3 M NaOH and 30% H₂O₂.

  • The mixture is stirred for 1 hour and then extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The product is purified by flash chromatography.

Noyori Asymmetric Hydrogenation of 3-tert-Butylcyclohexanone
  • In a high-pressure reaction vessel, RuCl₂[(S)-BINAP]₂ (0.01 eq.) and 3-tert-butylcyclohexanone (1.0 eq.) are dissolved in degassed methanol.

  • The vessel is purged with hydrogen gas several times.

  • The reaction is pressurized with hydrogen gas (10 atm) and stirred at room temperature for 24 hours.

  • The pressure is released, and the solvent is removed in vacuo.

  • The residue is purified by column chromatography to yield the product.

Conclusion

The choice of a chiral reducing agent for the asymmetric reduction of 3-tert-butylcyclohexanone depends on the desired stereoisomer and the required level of stereoselectivity. The CBS reduction and Noyori asymmetric hydrogenation generally offer superior enantioselectivity and diastereoselectivity compared to the Alpine-Borane® reduction for this class of substrates. However, factors such as cost, availability of the catalyst, and sensitivity to reaction conditions should also be considered. The detailed experimental protocols provided in this guide serve as a starting point for researchers to optimize conditions for their specific synthetic needs.

References

A Comparative Guide to the Spectroscopic Differences Between Cis and Trans 3-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic differences between the cis and trans isomers of 3-tert-butylcyclohexanol. Understanding these differences is crucial for the accurate identification and characterization of these diastereomers in research and development settings. The conformational rigidity imparted by the bulky tert-butyl group leads to distinct and predictable spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Conformational Analysis: The Basis for Spectroscopic Distinction

The primary difference between the cis and trans isomers of 3-tert-butylcyclohexanol lies in their preferred chair conformations. The large steric bulk of the tert-butyl group effectively "locks" the cyclohexane ring into a conformation where this group occupies an equatorial position to minimize steric strain.[1][2] This has direct consequences for the orientation of the hydroxyl (-OH) group.

  • Cis-3-tert-butylcyclohexanol : In the most stable conformation, the tert-butyl group is equatorial, forcing the hydroxyl group into an axial position.[1]

  • Trans-3-tert-butylcyclohexanol : To accommodate the equatorial tert-butyl group, the hydroxyl group in the trans isomer resides in an equatorial position.

This fundamental difference in the spatial orientation of the hydroxyl group and its adjacent protons is the root of the observable spectroscopic variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between these two isomers. The chemical shift (δ) and coupling constants (J) of the proton on the carbon bearing the hydroxyl group (H-1) are particularly diagnostic.

¹H NMR Spectroscopy

The orientation of the H-1 proton (axial or equatorial) dramatically influences its chemical shift and its coupling to adjacent protons. In the cis isomer, the H-1 proton is equatorial, while in the trans isomer, it is axial.

Expected ¹H NMR Data

IsomerH-1 OrientationExpected Chemical Shift (δ) of H-1Expected Multiplicity and Coupling Constants (J) of H-1
Cis EquatorialMore deshielded (downfield)Broad multiplet with small axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz)
Trans AxialMore shielded (upfield)Triplet of triplets with large axial-axial couplings (typically 10-13 Hz) and smaller axial-equatorial couplings (typically 2-5 Hz)

Note: Absolute chemical shifts can vary with solvent and concentration. The key differentiator is the relative shift and the coupling constants.

The downfield shift of the equatorial H-1 in the cis isomer is a result of its position relative to the anisotropic cone of the C-C single bonds of the ring. The larger coupling constants observed for the axial H-1 in the trans isomer are due to the approximately 180° dihedral angle between it and the adjacent axial protons, as described by the Karplus relationship.[3]

¹³C NMR Spectroscopy

The carbon atom attached to the hydroxyl group (C-1) also exhibits a characteristic chemical shift based on the orientation of the -OH group.

Expected ¹³C NMR Data

IsomerC-1 Hydroxyl OrientationExpected Chemical Shift (δ) of C-1
Cis AxialShielded (upfield shift)
Trans EquatorialDeshielded (downfield shift)

Note: This is a general trend observed for substituted cyclohexanols.[4]

The upfield shift of the C-1 carbon in the cis isomer is attributed to the gamma-gauche effect, a steric shielding interaction between the axial hydroxyl group and the axial hydrogens on C-3 and C-5.

Infrared (IR) Spectroscopy

While the IR spectra of both isomers will be broadly similar, showing a strong, broad O-H stretching band around 3200-3600 cm⁻¹ and C-H stretching bands around 2850-3000 cm⁻¹, subtle differences can be observed in the C-O stretching band and the fingerprint region (below 1500 cm⁻¹).[5][6]

Expected IR Absorption Frequencies

IsomerC-O Stretch (cm⁻¹)Fingerprint Region
Cis Typically around 1000-1050 cm⁻¹Unique pattern of bands
Trans Typically around 1050-1100 cm⁻¹Distinctly different pattern from the cis isomer

The exact position of the C-O stretch can be influenced by the axial or equatorial position of the hydroxyl group. The fingerprint region, containing complex vibrational modes, is unique for each diastereomer and can be used for definitive identification when compared to a reference spectrum.[7]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of the cis and trans isomers of 3-tert-butylcyclohexanol are expected to be very similar, as they form the same molecular ion which then undergoes fragmentation. The primary fragmentation pathways for cyclic alcohols are dehydration (loss of H₂O) and alpha-cleavage.[8][9]

Common Fragmentation Pathways

ProcessFragmentExpected m/z
Molecular Ion[C₁₀H₂₀O]⁺˙156
Dehydration[C₁₀H₁₈]⁺˙138 (M-18)
Alpha-Cleavage[M - C₄H₉]⁺99
Loss of tert-butyl group[C₄H₉]⁺57

While the fragmentation patterns are largely the same, some studies on diastereomeric alcohols have shown minor differences in the relative intensities of the fragment ions, which may be attributable to subtle differences in the stability of the initial molecular ions.[10]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the 3-tert-butylcyclohexanol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters :

    • Spectral width: 0-12 ppm

    • Pulse angle: 30-45°

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16

  • ¹³C NMR Parameters :

    • Spectral width: 0-220 ppm

    • Proton decoupled

    • Pulse angle: 30-45°

    • Relaxation delay: 2-5 seconds

    • Number of scans: 128-1024 (or more, depending on sample concentration)

  • Data Processing : Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the neat liquid sample between two NaCl or KBr plates.

    • Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a solution cell.

    • ATR : Place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing : Perform a background subtraction using the spectrum of the pure solvent or an empty cell/ATR crystal.

Mass Spectrometry
  • Sample Introduction : Introduce the sample via a Gas Chromatography (GC-MS) interface for separation and analysis, or via a direct insertion probe.

  • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analyzer : Scan a mass range of m/z 40-200 using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis : Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern to known patterns for alcohols.

Visualization of Spectroscopic Relationships

Spectroscopic_Differences Relationship between Conformation and Spectroscopic Data cluster_isomers 3-tert-butylcyclohexanol Isomers cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cis_isomer cis-3-tert-butylcyclohexanol -OH is axial H1_NMR ¹H NMR (H-1) cis: Equatorial, Downfield, small J trans: Axial, Upfield, large J cis_isomer->H1_NMR leads to C13_NMR ¹³C NMR (C-1) cis: Axial OH, Shielded (Upfield) trans: Equatorial OH, Deshielded (Downfield) cis_isomer->C13_NMR leads to IR_Spec C-O Stretch & Fingerprint Region cis and trans have distinct patterns cis_isomer->IR_Spec results in trans_isomer trans-3-tert-butylcyclohexanol -OH is equatorial trans_isomer->H1_NMR leads to trans_isomer->C13_NMR leads to trans_isomer->IR_Spec results in

Caption: Conformational differences and their spectroscopic consequences.

References

A Comparative Guide to the Reactivity of Chiral Ketones: Focus on (3S)-3-tert-butylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the stereoselective transformation of prochiral ketones into chiral alcohols is a cornerstone for the construction of enantiomerically pure building blocks essential for drug discovery and development. The reactivity and facial selectivity of these ketones are profoundly influenced by their steric and electronic properties. This guide provides a comparative analysis of the reactivity of (3S)-3-tert-butylcyclohexan-1-one, a sterically hindered chiral ketone, with other chiral ketones, supported by experimental data from established reduction methodologies.

Diastereoselective Reduction: A Comparative Analysis

The following table summarizes the diastereoselectivity observed in the reduction of 4-tert-butylcyclohexanone with various hydride reagents of differing steric bulk. This data serves as a predictive model for the behavior of similarly hindered cyclohexanones like this compound.

KetoneReducing AgentSolventTemperature (°C)Major DiastereomerDiastereomeric Ratio (cis:trans)Reference
4-tert-butylcyclohexanoneSodium Borohydride (NaBH₄)Methanol25trans15:85[1]
4-tert-butylcyclohexanoneLithium Aluminum Hydride (LiAlH₄)Diethyl Ether-78 to 25trans8:92[1]
4-tert-butylcyclohexanoneL-Selectride®THF-78cis98:2[1][2]

Analysis of Reactivity:

  • Small Hydride Reagents (NaBH₄, LiAlH₄): These reagents preferentially attack from the axial direction to avoid steric hindrance with the axial hydrogens at the C-3 and C-5 positions. This leads to the formation of the thermodynamically more stable equatorial alcohol (the trans product in the case of 4-tert-butylcyclohexanol) as the major product.[1]

  • Bulky Hydride Reagents (L-Selectride®): In contrast, the large and sterically demanding L-Selectride® (lithium tri-sec-butylborohydride) encounters significant steric repulsion from the axial hydrogens.[2] Consequently, it attacks from the less hindered equatorial face, resulting in the formation of the axial alcohol (the cis product) as the major diastereomer.[1][2]

This predictable stereochemical outcome based on the steric interplay between the ketone and the reducing agent is a fundamental concept in the stereoselective synthesis of cyclic alcohols. For this compound, a similar trend is expected, where small hydrides would favor the formation of the corresponding equatorial alcohol, and bulky hydrides would yield the axial alcohol with high diastereoselectivity.

Enantioselective Reduction: The Corey-Itsuno Reduction

For the enantioselective reduction of prochiral ketones to yield specific enantiomers of the corresponding alcohol, the Corey-Itsuno (or Corey-Bakshi-Shibata, CBS) reduction is a powerful and widely used method.[3][4] This reaction employs a chiral oxazaborolidine catalyst to control the facial selectivity of borane reduction.

The enantioselectivity of the Corey-Itsuno reduction is generally high for a wide range of ketones, including those with significant steric bulk. The predictable stereochemical outcome is a key advantage of this methodology.

The following diagram illustrates the generally accepted mechanism for the Corey-Itsuno reduction:

Corey_Itsuno_Reduction cluster_catalyst_activation Catalyst Activation cluster_reduction Ketone Reduction Catalyst Chiral Oxazaborolidine (CBS Catalyst) Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex Coordination TS Six-membered Transition State Borane BH₃ Borane->Activated_Complex Activated_Complex->TS Coordination to Ketone Ketone Prochiral Ketone (e.g., this compound) Ketone->TS Alkoxyborane Alkoxyborane Intermediate TS->Alkoxyborane Hydride Transfer Chiral_Alcohol Chiral Alcohol Alkoxyborane->Chiral_Alcohol Workup Reduction_Workflow Start Start: Chiral Ketone Reduction (e.g., this compound) Desired_Outcome Desired Stereochemical Outcome? Start->Desired_Outcome Diastereoselective Diastereoselective Reduction Desired_Outcome->Diastereoselective Control Diastereoselectivity Enantioselective Enantioselective Reduction Desired_Outcome->Enantioselective Control Enantioselectivity Bulky_Hydride Use Bulky Hydride (e.g., L-Selectride®) Diastereoselective->Bulky_Hydride Target Axial Alcohol Small_Hydride Use Small Hydride (e.g., NaBH₄) Diastereoselective->Small_Hydride Target Equatorial Alcohol CBS_Reduction Perform Corey-Itsuno Reduction Enantioselective->CBS_Reduction Axial_Alcohol Major Product: Axial Alcohol Bulky_Hydride->Axial_Alcohol Equatorial_Alcohol Major Product: Equatorial Alcohol Small_Hydride->Equatorial_Alcohol Specific_Enantiomer Major Product: Specific Enantiomer of Alcohol CBS_Reduction->Specific_Enantiomer

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (S)-tert-Butanesulfinamide vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are a powerful and widely utilized tool in this endeavor, enabling the stereoselective synthesis of complex molecules. While a multitude of chiral auxiliaries have been developed, this guide provides a detailed comparison of the highly versatile and popular (S)-tert-butanesulfinamide with other established alternatives, supported by experimental data and protocols.

Initial investigations into the utility of (3S)-3-tert-butylcyclohexan-1-one as a chiral auxiliary did not yield sufficient data in the peer-reviewed literature to warrant its inclusion in this comparative guide. Therefore, we have focused on (S)-tert-butanesulfinamide, a well-documented and highly effective chiral auxiliary, and compared its performance with other prominent examples such as Evans oxazolidinones and Oppolzer's sultam.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. The inherent chirality of the auxiliary biases the formation of one stereoisomer over another. Following the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis, allowing for the preparation of enantiomerically enriched products from prochiral substrates.[1]

Chiral_Auxiliary_Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereomeric_Intermediate->Diastereomerically_Enriched_Product Reagent Reagent Reagent->Diastereomeric_Intermediate Diastereoselective Reaction Chiral_Product Enantiomerically Enriched Product Diastereomerically_Enriched_Product->Chiral_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomerically_Enriched_Product->Recovered_Auxiliary Cleavage

Figure 1: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

(S)-tert-Butanesulfinamide: A Versatile Auxiliary for Amine Synthesis

(S)-tert-Butanesulfinamide, often referred to as Ellman's auxiliary, has emerged as a preeminent chiral auxiliary for the asymmetric synthesis of amines. Its widespread adoption is due to its high stereodirecting ability, broad substrate scope, and the operational simplicity of its application and removal.[1][2] The auxiliary is condensed with an aldehyde or ketone to form a stable N-tert-butanesulfinyl imine. This intermediate then undergoes diastereoselective nucleophilic addition, followed by acidic cleavage of the sulfinyl group to yield the desired chiral amine.[2][3]

TBSA_Mechanism Ketone Aldehyde/Ketone (R1, R2) Sulfinylimine N-tert-Butanesulfinyl Imine (Diastereomeric Intermediate) Ketone->Sulfinylimine Condensation TBSA (S)-tert-Butanesulfinamide TBSA->Sulfinylimine Addition_Product Addition Product Sulfinylimine->Addition_Product Nucleophilic Addition Nucleophile Nucleophile (Nu-) Nucleophile->Addition_Product Chiral_Amine Chiral Amine Addition_Product->Chiral_Amine Cleavage Cleavage Acidic Cleavage

References

A Comparative Guide to Diastereomeric Ratio Analysis of 3-tert-Butylcyclohexanol Products via NMR and Other Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the quantitative analysis of diastereomeric ratios in 3-tert-butylcyclohexanol products. Detailed experimental protocols, data presentation, and visual workflows are included to assist researchers in selecting the most appropriate analytical technique for their needs.

Introduction

The stereochemical outcome of chemical reactions is a critical aspect of drug development and organic synthesis. The reduction of 3-tert-butylcyclohexanone, for instance, yields a mixture of cis and trans diastereomers of 3-tert-butylcyclohexanol. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a specific chair conformation, making this system an excellent model for studying stereoselectivity. Accurate determination of the diastereomeric ratio (d.r.) is essential for understanding reaction mechanisms and optimizing synthetic routes. While ¹H NMR spectroscopy is a primary tool for this analysis, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) offer alternative approaches. This guide compares these methods, providing the necessary details to implement them effectively.

¹H NMR Spectroscopy: The Gold Standard for Diastereomer Analysis

¹H NMR spectroscopy is a powerful and widely used technique for determining the diastereomeric ratio of 3-tert-butylcyclohexanol. The distinct stereochemical environments of the cis and trans isomers lead to unique chemical shifts and coupling constants for the proton on the carbon bearing the hydroxyl group (the carbinol proton).

Identifying the Diastereomers by ¹H NMR

The key to distinguishing the cis and trans isomers lies in the analysis of the carbinol proton (H-1).

  • trans-3-tert-Butylcyclohexanol: In the more stable chair conformation, the bulky tert-butyl group occupies an equatorial position. In the trans isomer, the hydroxyl group is also equatorial. This places the carbinol proton in an axial position. An axial proton typically experiences large axial-axial (J_ax-ax) couplings with its neighboring axial protons, resulting in a larger coupling constant. The signal for the axial carbinol proton appears at a lower chemical shift (upfield).

  • cis-3-tert-Butylcyclohexanol: With the tert-butyl group in the equatorial position, the hydroxyl group in the cis isomer is in an axial position. Consequently, the carbinol proton is equatorial. An equatorial proton exhibits smaller equatorial-axial (J_eq-ax) and equatorial-equatorial (J_eq-eq) couplings. This proton resonates at a higher chemical shift (downfield).

Expected ¹H NMR Data for the Carbinol Proton of 3-tert-Butylcyclohexanol Diastereomers

IsomerOH PositionH-1 PositionExpected Chemical Shift (δ)Expected Multiplicity & Coupling Constants (J)
transEquatorialAxial~3.5 ppmTriplet of triplets (tt), J ≈ 10-12 Hz (ax-ax), 4-5 Hz (ax-eq)
cisAxialEquatorial~4.0 ppmMultiplet (quintet-like), J ≈ 3-5 Hz (eq-ax, eq-eq)
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 3-tert-butylcyclohexanol product mixture.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Use a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure accurate quantification. A D1 of 5-10 seconds is generally sufficient.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the distinct signals corresponding to the carbinol protons of the cis and trans isomers.

    • Calculate the diastereomeric ratio by comparing the integration values of the two signals. For example, d.r. = (Integration of cis signal) / (Integration of trans signal).

Comparison with Alternative Analytical Methods

While ¹H NMR is highly effective, other techniques can also be employed for diastereomeric ratio analysis, each with its own set of advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection using a mass spectrometer.

  • Principle: The diastereomers of 3-tert-butylcyclohexanol can often be separated on a suitable GC column due to slight differences in their boiling points and polarities. The mass spectrometer provides confirmation of the identity of the eluting peaks.

  • Advantages: High sensitivity, allowing for the analysis of very small sample quantities. The mass spectrum provides structural information, confirming the identity of the isomers.

  • Disadvantages: Requires the analytes to be volatile and thermally stable. Isomers may co-elute if their physical properties are very similar, requiring careful method development. Quantification requires calibration with standards.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase.

  • Principle: Diastereomers can be separated on a normal-phase or reverse-phase HPLC column due to differences in their polarity and interaction with the stationary phase.

  • Advantages: Applicable to a wide range of compounds, including those that are not volatile. Can be used for both analytical and preparative-scale separations.

  • Disadvantages: May require derivatization to enhance separation or detection. Method development can be time-consuming, involving screening of different columns and mobile phases. Quantification requires calibration.

Summary of Analytical Techniques

Feature¹H NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Nuclear spin properties in a magnetic fieldVolatility and partitioning between gas and stationary phasesPartitioning between liquid and stationary phases
Sample Requirement ~10-20 mgMicrograms to nanogramsMicrograms to milligrams
Analysis Time ~5-15 minutes per sample~15-30 minutes per sample~10-30 minutes per sample
Quantitative Accuracy High (with proper parameters)Good (with calibration)Good (with calibration)
Advantages Non-destructive, provides detailed structural information, direct quantification from integrationHigh sensitivity, provides mass information for identificationVersatile for non-volatile compounds, preparative capabilities
Disadvantages Lower sensitivity compared to MS, potential for signal overlapRequires volatile and thermally stable analytes, potential for co-elutionCan require derivatization, method development can be extensive

Experimental Protocols for Alternative Methods

GC-MS Protocol
  • Sample Preparation:

    • Prepare a stock solution of the 3-tert-butylcyclohexanol product mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare a calibration curve if absolute quantification is required.

  • GC-MS Conditions (Typical):

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-200.

  • Data Analysis:

    • Identify the peaks for the cis and trans isomers based on their retention times.

    • Integrate the peak areas for each isomer.

    • Calculate the diastereomeric ratio from the peak area ratios.

HPLC Protocol
  • Sample Preparation:

    • Dissolve the 3-tert-butylcyclohexanol product mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Typical for Normal Phase):

    • Column: Silica or diol-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar solvent like isopropanol or ethyl acetate (e.g., 98:2 Hexane:Isopropanol). The exact ratio will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: Refractive index (RI) detector or UV detector at a low wavelength (e.g., 210 nm) if the compounds have some UV absorbance.

  • Data Analysis:

    • Identify the peaks for the cis and trans isomers based on their retention times.

    • Integrate the peak areas for each isomer.

    • Calculate the diastereomeric ratio from the peak area ratios.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Diastereomeric Ratio Analysis cluster_results Results ketone 3-tert-Butylcyclohexanone reduction Reduction (e.g., NaBH4) ketone->reduction product Product Mixture (cis/trans-3-tert-butylcyclohexanol) reduction->product nmr ¹H NMR Analysis product->nmr Dissolve in CDCl₃ gcms GC-MS Analysis product->gcms Dissolve in DCM hplc HPLC Analysis product->hplc Dissolve in Mobile Phase dr Diastereomeric Ratio nmr->dr gcms->dr hplc->dr analytical_comparison cluster_primary Primary Method cluster_alternatives Alternative Methods product 3-tert-Butylcyclohexanol Diastereomeric Mixture nmr ¹H NMR Spectroscopy product->nmr gcms GC-MS product->gcms hplc HPLC product->hplc nmr_adv Advantages: - Detailed structural info - Direct quantification - Non-destructive nmr->nmr_adv nmr_disadv Disadvantages: - Lower sensitivity - Signal overlap possible nmr->nmr_disadv gcms_adv Advantages: - High sensitivity - Mass confirmation gcms->gcms_adv gcms_disadv Disadvantages: - Volatility required - Potential co-elution gcms->gcms_disadv hplc_adv Advantages: - Broad applicability - Preparative scale hplc->hplc_adv hplc_disadv Disadvantages: - Derivatization may be needed - Method development hplc->hplc_disadv

Efficacy comparison of different synthetic routes to (3S)-3-tert-butylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to (3S)-3-tert-butylcyclohexan-1-one, a valuable chiral building block in pharmaceutical synthesis. The efficacy of each route is evaluated based on key performance indicators such as chemical yield, enantiomeric excess (e.e.), reaction time, and reaction conditions. Detailed experimental protocols for the highlighted methods are provided to facilitate replication and adaptation in a laboratory setting.

At a Glance: Efficacy Comparison of Synthetic Routes

The following table summarizes the quantitative data for two distinct and effective approaches for the synthesis of this compound: Asymmetric Hydrogenation and Biocatalytic Reduction.

ParameterRoute 1: Asymmetric Hydrogenation Route 2: Biocatalytic Reduction
Starting Material 3-tert-butylcyclohex-2-en-1-one3-tert-butylcyclohexan-1-one (racemic)
Catalyst/Reagent Rhodium-f-spiroPhos complexBaker's Yeast (Saccharomyces cerevisiae)
Yield 93–99%Not explicitly reported for this specific substrate, but generally moderate to high for similar ketones.
Enantiomeric Excess (e.e.) Up to 98% e.e.High e.e. often achieved for specific enantiomers.
Reaction Time Not explicitly specified, but typically ranges from hours to a day for similar hydrogenations.24 - 72 hours
Temperature Typically ambient to slightly elevated temperatures (e.g., 25-50 °C).Ambient temperature (around 30 °C)
Pressure Requires hydrogen gas pressure.Atmospheric pressure
Key Advantages High yield and enantioselectivity, shorter reaction times.Environmentally friendly, mild reaction conditions, readily available biocatalyst.
Key Disadvantages Requires specialized chiral ligands and pressure equipment.Longer reaction times, potential for substrate inhibition, and requires specific yeast strains for optimal results.

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows for the two compared synthetic routes.

G cluster_0 Route 1: Asymmetric Hydrogenation A1 3-tert-butylcyclohex-2-en-1-one B1 Rh-f-spiroPhos Catalyst H2 Gas A1->B1 Reaction Conditions C1 This compound B1->C1 High Yield & High e.e.

Caption: Workflow for Asymmetric Hydrogenation.

G cluster_1 Route 2: Biocatalytic Reduction A2 3-tert-butylcyclohexan-1-one (racemic) B2 Baker's Yeast (S. cerevisiae) Aqueous Medium A2->B2 Biotransformation C2 This compound B2->C2 Enantioselective Reduction

Caption: Workflow for Biocatalytic Reduction.

Experimental Protocols

Route 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 3-tert-butylcyclohex-2-en-1-one

This protocol is based on the highly efficient chemo- and enantioselective hydrogenation of arylidene cyclohexanones using a Rh-f-spiroPhos complex, which has demonstrated excellent results for similar substrates.[1]

Materials:

  • 3-tert-butylcyclohex-2-en-1-one

  • [Rh(COD)₂]BF₄

  • f-spiroPhos ligand

  • Hydrogen gas (high purity)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the f-spiroPhos ligand (1.1 mol%) in the anhydrous, degassed solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve 3-tert-butylcyclohex-2-en-1-one (1 equivalent) in the same solvent.

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the prepared catalyst solution to the autoclave.

  • Reaction Execution: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 10-50 atm). Stir the reaction mixture at the specified temperature (e.g., 25-40 °C) for the required time (monitor by TLC or GC).

  • Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

  • Analysis: Determine the chemical yield by weighing the purified product. Analyze the enantiomeric excess by chiral HPLC or GC.

Route 2: Biocatalytic Reduction of 3-tert-butylcyclohexan-1-one using Baker's Yeast

This protocol is adapted from studies on the biocatalytic reduction of substituted cyclohexanones using Saccharomyces cerevisiae (Baker's Yeast).

Materials:

  • 3-tert-butylcyclohexan-1-one (racemic)

  • Active dry Baker's Yeast

  • Sucrose or glucose

  • Tap water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • Yeast Activation: In a flask, suspend active dry Baker's Yeast in lukewarm tap water. Add sucrose or glucose as a carbon source and gently stir for about 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve racemic 3-tert-butylcyclohexan-1-one in a minimal amount of a water-miscible co-solvent (e.g., ethanol) and add it to the yeast suspension.

  • Biotransformation: Maintain the reaction mixture at a constant temperature (typically around 30 °C) and stir gently. The progress of the reduction can be monitored over time (e.g., 24, 48, 72 hours) by taking aliquots, extracting with an organic solvent, and analyzing by GC.

  • Work-up: After an appropriate time, terminate the reaction by adding a filter aid (e.g., Celite) and filtering the mixture to remove the yeast cells.

  • Extraction and Purification: Saturate the aqueous filtrate with sodium chloride and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the chemical yield and enantiomeric excess of the resulting this compound by chiral GC or HPLC.

Concluding Remarks

Both asymmetric hydrogenation and biocatalytic reduction offer viable pathways to this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations.

  • Asymmetric hydrogenation provides a rapid and high-yielding route with excellent enantioselectivity, making it well-suited for large-scale production where efficiency is paramount. However, it requires investment in specialized catalysts and high-pressure equipment.

  • Biocatalytic reduction represents a greener and more cost-effective alternative, utilizing a readily available and inexpensive biocatalyst under mild conditions. While reaction times are longer and yields may be more variable, this method is attractive for its environmental benefits and simplicity, particularly in a research or smaller-scale setting.

Further optimization of both routes, such as screening of different chiral ligands and reaction conditions for hydrogenation or exploring different yeast strains and fermentation parameters for the biocatalytic approach, could lead to even greater efficacy.

References

Safety Operating Guide

Proper Disposal of (3S)-3-tert-butylcyclohexan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. This document provides detailed, step-by-step procedures for the proper disposal of (3S)-3-tert-butylcyclohexan-1-one, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these guidelines is essential for maintaining a safe and regulatory-compliant laboratory environment.

I. Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is the first step in ensuring its safe handling and disposal.

PropertyValue
Molecular Formula C10H18O[1]
Molecular Weight 154.25 g/mol [1]
Appearance Not explicitly stated, but related compounds are liquids.
Boiling Point 213.30 °C (estimated)[2]
Flash Point 75.70 °C (168.00 °F) (estimated)[2]
Solubility 239.8 mg/L in water at 25 °C (estimated)[2]

II. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and may cause skin and eye irritation.[3][4] It is also important to prevent its release into the environment as it may be harmful to aquatic life.[4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield are mandatory.[1][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[1][4]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][4]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.[4]

III. Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Waste Stream: this compound should be collected as a non-halogenated organic solvent waste.

  • Incompatible Materials: Do not mix with strong oxidizing agents, strong acids, or strong bases.[1][5] Keep this waste stream separate from other waste categories like halogenated solvents, aqueous waste, and solid waste.[6][7]

  • Storage Container: Use a clearly labeled, leak-proof container made of a material compatible with organic solvents. The container must be kept tightly closed except when adding waste.[7][8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Flammable").

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area, away from sources of ignition.[6][9]

IV. Step-by-Step Disposal Procedure

1. Waste Collection:

  • Carefully pour the waste this compound into the designated non-halogenated organic solvent waste container.
  • Avoid overfilling the container; it is recommended to fill to no more than 80% capacity.

2. Empty Container Decontamination:

  • To render an "empty" container non-hazardous, it must be triple-rinsed.[8][9]
  • Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container.
  • Close the container and shake to rinse all interior surfaces.
  • Pour the rinsate into the hazardous waste container.
  • Repeat this rinsing process two more times.
  • After the final rinse, allow the container to air dry completely in a well-ventilated area (e.g., a fume hood).

3. Disposal of Decontaminated Containers:

  • Once the container is completely dry and free of any liquid residue, deface or remove the original label.[9]
  • The clean, dry, and unlabeled container can then be disposed of in the regular solid waste stream.

4. Final Disposal of Liquid Waste:

  • The container of this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

V. Spill and Emergency Procedures

  • Small Spills:

    • Ensure the area is well-ventilated and eliminate all ignition sources.[5]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[4]

    • Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency response team or EHS office.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

VI. Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection cluster_decon Container Decontamination cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C This compound (Unused or Spent) A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Designated Non-Halogenated Organic Waste Container C->D  Pour Waste J Sealed & Labeled Waste Container E Empty Original Container F Triple Rinse with Suitable Solvent E->F G Collect Rinsate in Waste Container F->G H Air Dry Container G->F Repeat 2x I Deface Original Label H->I L Decontaminated Container I->L K Institutional EHS or Licensed Disposal Vendor J->K  Arrange Pickup M Regular Solid Waste L->M

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3S)-3-tert-butylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (3S)-3-tert-butylcyclohexan-1-one

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on safety data for structurally similar ketones and should be implemented to minimize risk and ensure safe operational conduct.

Personal Protective Equipment (PPE)

Proper selection and use of personal protective equipment are critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationMaterial/Standard
Hands Chemical resistant glovesPVA, Nitrile, or Butyl rubber.[1][2][3][4]
Eyes Safety glasses with side shields or gogglesCompliant with EN166 or 29 CFR 1910.133.[5]
Body Laboratory coatStandard lab coat.
Respiratory Use in a well-ventilated area or with a fume hoodNot typically required if ventilation is adequate.[6][7][8]

Operational and Disposal Plans

Strict adherence to the following operational and disposal plans is mandatory for the safe handling of this compound.

Handling and Storage Protocol
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][7][8]

  • Ignition Sources : This compound is flammable. Keep it away from open flames, hot surfaces, and other potential ignition sources.[6][7][9] Use non-sparking tools for transfers.[6][7]

  • Grounding : For transfers between containers, ensure both containers are grounded and bonded to prevent static discharge.[6][7][10]

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing.[7][10] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][11]

  • Storage : Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

Spill and Emergency Procedures
  • Small Spills : For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[12]

  • Large Spills : For large spills, evacuate the area immediately.[6]

  • Ventilation : Ensure the spill area is well-ventilated.[6]

  • Containment : Prevent the spill from entering drains or waterways.[11][12]

  • Cleanup : Wear appropriate PPE and clean up the spill using non-sparking tools.[7] Collect the absorbed material in a suitable container for disposal.[12]

Disposal Plan
  • Waste Identification : this compound and any contaminated materials should be considered hazardous waste.

  • Containerization : Collect waste in a clearly labeled, sealed container.

  • Disposal : Dispose of the chemical waste through a licensed waste disposal company, following all local, state, and federal regulations.[7][9][11] Do not dispose of it down the drain.[10]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling Experimentation Experimentation Chemical Handling->Experimentation Decontaminate Work Area Decontaminate Work Area Experimentation->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.